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  • Product: Chloro(triisopropylphosphine)gold
  • CAS: 33659-45-9

Core Science & Biosynthesis

Exploratory

Chloro(triisopropylphosphine)gold(I): A Technical Guide to Physicochemical Properties, Solubility, and Catalytic Activation

Executive Summary & Mechanistic Significance In the realm of homogeneous gold catalysis, Chloro(triisopropylphosphine)gold(I) —often abbreviated as AuCl(P(iPr)3) —serves as a cornerstone precatalyst. The rational design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Significance

In the realm of homogeneous gold catalysis, Chloro(triisopropylphosphine)gold(I) —often abbreviated as AuCl(P(iPr)3) —serves as a cornerstone precatalyst. The rational design of this complex hinges on the unique electronic and steric properties of the triisopropylphosphine (P(iPr)3) ligand. With a large Tolman cone angle (~160°) and strong σ-donating capabilities, the P(iPr)3 ligand effectively stabilizes the highly reactive, Lewis-acidic cationic gold(I) intermediates generated during catalytic cycles[1].

For drug development professionals and synthetic chemists, understanding the physical properties and solubility profile of this complex is not merely academic—it is a prerequisite for designing reproducible, high-yielding reactions such as alkyne hydration, enyne cycloisomerization, and complex cross-coupling methodologies.

Physicochemical Properties

The baseline physical parameters of AuCl(P(iPr)3) dictate its handling, storage, and reactivity. As a d10 transition metal complex, it adopts a strictly linear coordination geometry, which exposes the metal center to incoming substrates once the chloride ligand is abstracted[2].

Table 1: Quantitative and Qualitative Physical Properties

PropertyValue / Description
Chemical Name Chloro(triisopropylphosphine)gold(I)
CAS Registry Number 33659-45-9[3]
Molecular Formula C 9​ H 21​ AuClP[3]
Molecular Weight 392.66 g/mol [3]
Appearance White to off-white crystalline solid[2]
Coordination Geometry Linear (P–Au–Cl angle 180°)[1]
Electronic Configuration Au(I), d10 (Diamagnetic)
Stability Moderately air/moisture stable; store under Ar/N 2​ at 2–8 °C

Solubility Profile & Thermodynamic Causality

The solubility profile of AuCl(P(iPr)3) is governed by the stark contrast between the highly polar Au–Cl bond and the lipophilic, bulky isopropyl groups enveloping the phosphorus center.

  • High Solubility (Halogenated Solvents & Ethers): The complex is highly soluble in dichloromethane (DCM), chloroform, and tetrahydrofuran (THF)[4]. Causality: The lipophilic isopropyl groups create a hydrophobic shield that interacts favorably with the moderate dipole moments of these solvents. Furthermore, DCM is a non-coordinating solvent, ensuring that the solvent does not outcompete the substrate for the gold center during catalysis.

  • Moderate Solubility (Aromatics & Ketones): It exhibits moderate solubility in toluene and acetone[2].

  • Insoluble (Aliphatics & Water): The complex is entirely insoluble in water due to the lack of hydrogen-bond acceptors and the covalent nature of the Au–Cl bond. It is also insoluble in non-polar alkanes like hexane and pentane[2]. Causality: The crystal lattice energy of the linear complex cannot be overcome by the weak London dispersion forces of aliphatic hydrocarbons. This insolubility is actively exploited in the laboratory to purify the complex via "crash-out" (anti-solvent) crystallization.

SolubilityLogic Root AuCl(P(iPr)3) Solvent Compatibility High High Solubility (Primary Reaction Media) Root->High Mod Moderate Solubility (Co-solvents) Root->Mod Low Insoluble (Anti-solvents for Crash-out) Root->Low DCM DCM, CHCl3, THF (Matches dipole & lipophilicity) High->DCM Tol Toluene, Acetone (Moderate polarity) Mod->Tol Hex Hexane, Pentane, H2O (Used for purification) Low->Hex

Fig 1. Thermodynamic solubility logic for AuCl(P(iPr)3) solvent selection.

Experimental Protocol: In Situ Catalytic Activation

AuCl(P(iPr)3) is a precatalyst. To initiate the catalytic cycle, the strongly bound chloride ligand must be removed to generate the active, highly Lewis-acidic cationic species, [Au(P(iPr)3)] + . This is achieved via halide abstraction using a silver(I) salt with a weakly coordinating anion (e.g., AgSbF 6​ , AgOTf, or AgNTf 2​ ).

The Self-Validating System

This protocol is inherently self-validating. The thermodynamic driving force of the reaction is the formation of Silver Chloride (AgCl). Because AgCl is completely insoluble in DCM, the immediate formation of a cloudy white precipitate visually confirms that the active cationic gold species has been successfully generated.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Inside a nitrogen or argon-filled glovebox, weigh 0.05 mmol of AuCl(P(iPr)3) and 0.05 mmol of the chosen silver salt (e.g., AgSbF 6​ ).

  • Solvation: Transfer the AuCl(P(iPr)3) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the complex in 2.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Halide Abstraction (Dark Conditions): Dissolve the AgSbF 6​ in 1.0 mL of DCM. Wrap the Schlenk flask in aluminum foil. Causality: Silver salts and the resulting AgCl precipitate are highly photosensitive. Exposure to light causes auto-reduction to elemental silver (Ag 0 ), which turns the solution black, ruins the stoichiometry, and poisons the homogeneous catalyst.

  • Activation: Add the AgSbF 6​ solution dropwise to the gold precatalyst solution at room temperature.

  • Validation: Observe the immediate formation of a dense, white precipitate (AgCl). Stir for 15 minutes to ensure complete halide abstraction.

  • Filtration: Filter the suspension through a dry Celite pad or a 0.2 μ m PTFE syringe filter directly into the reaction vessel containing the substrate. Causality: Removing the AgCl precipitate is critical. If left in the flask, solid AgCl can act as a heterogeneous nucleation site, leading to off-target side reactions and degrading the reproducibility of the protocol.

ActivationCycle Pre AuCl(P(iPr)3) Precatalyst Act [Au(P(iPr)3)]+ X- Active Catalyst Pre->Act Halide Abstraction Ppt AgCl Precipitate Pre->Ppt Cl- Transfer Ag AgX Salt (e.g., AgSbF6) Ag->Act Anion Exchange Ag->Ppt Thermodynamic Driving Force Solv Solvent (DCM/THF) Solv->Act Solvation

Fig 2. Self-validating halide abstraction workflow for Au(I) catalyst activation.

References

  • Syntheses, Structure, and Photoluminescence Properties of the 1-Dimensional Chain Compounds [(TPA)2Au][Au(CN)2] and (TPA)AuCl Inorganic Chemistry (ACS Publications) [Link]

  • Dialkylbiarylphosphine Complexes of Gold(I) Halides. Gold−Aryl π-Interactions in the Solid State Organometallics (ACS Publications)[Link]

  • Gold(III) Phenylphosphides and -phosphodiides Organometallics (ACS Publications) [Link]

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Protocols & Analytical Methods

Method

Application Note: In Situ Activation of Chloro(triisopropylphosphine)gold(I) with Silver Triflate

Executive Summary Gold(I) catalysis has fundamentally transformed the landscape of electrophilic activation, enabling complex cycloisomerizations, hydroaminations, and alkyne hydrations under mild conditions. However, be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gold(I) catalysis has fundamentally transformed the landscape of electrophilic activation, enabling complex cycloisomerizations, hydroaminations, and alkyne hydrations under mild conditions. However, bench-stable gold(I) chloride complexes, such as chloro(triisopropylphosphine)gold(I)[(iPr₃P)AuCl], are catalytically dormant. They require in situ activation via chloride abstraction using a silver salt.

This application note provides a comprehensive, self-validating protocol for the activation of (iPr₃P)AuCl using silver trifluoromethanesulfonate (AgOTf). Designed for researchers and drug development professionals, this guide meticulously details the mechanistic causality, the critical "Silver Effect," and step-by-step methodologies to ensure reproducible, high-yield catalytic cycles.

Mechanistic Causality & The "Silver Effect"

The Rationale Behind the Reagents

The precatalyst, (iPr₃P)AuCl , is intentionally designed with a triisopropylphosphine ligand. This specific ligand is both highly electron-rich and sterically demanding (possessing a large cone angle). Causally, this steric bulk stabilizes the highly reactive cationic gold center and prevents the formation of catalytically dead, off-cycle bis(gold) complexes.

The activator, AgOTf , serves as a potent halide abstractor. The thermodynamic driving force of this reaction is the precipitation of insoluble silver chloride (AgCl). The resulting triflate anion (OTf⁻) is weakly coordinating; it temporarily stabilizes the [(iPr₃P)Au]⁺ cation but is easily displaced by the incoming alkyne or alkene substrate to initiate the catalytic cycle.

ActivationMechanism Precatalyst (iPr3P)AuCl Precatalyst ActiveCat [(iPr3P)Au]⁺ OTf⁻ Active Catalyst Precatalyst->ActiveCat -Cl⁻ Byproduct AgCl ↓ Precipitate Precatalyst->Byproduct Cl⁻ Transfer Activator AgOTf Activator Activator->ActiveCat +OTf⁻ Activator->Byproduct Ag⁺ Transfer

Mechanistic pathway of (iPr3P)AuCl activation by AgOTf via chloride abstraction.

Navigating the "Silver Effect"

Historically, the precipitation of AgCl was viewed as a simple, irreversible thermodynamic sink. However, extensive mechanistic studies have demonstrated that silver is rarely an innocent bystander[1]. The so-called "Silver Effect" reveals that excess Ag⁺ can form off-cycle bimetallic [Au–Ag] complexes, fundamentally altering the electrophilicity of the gold center and shifting reaction kinetics[2].

Expert Insight: To prevent unintended bimetallic resting states, it is critical to maintain a precise 1:1 or slightly sub-stoichiometric ratio (e.g., 1:0.95) of Au:Ag. Furthermore, the decision to filter the AgCl precipitate versus leaving it in the reaction mixture must be empirically validated for your specific substrate, as solid AgCl can sometimes act as a heterogeneous decomposition surface[1].

Quantitative Data: Activator Selection Matrix

While AgOTf is the standard activator, the choice of silver salt directly dictates the electrophilicity and half-life of the active gold catalyst. The table below summarizes the quantitative and qualitative properties of common silver activators to aid in rational experimental design.

Silver ActivatorCounterionCoordinating AbilityHygroscopicityTypical Loading (mol%)Effect on Catalyst Half-Life
AgOTf Triflate (OTf⁻)WeakHigh1.0 – 5.0Moderate; excellent baseline stability
AgSbF₆ HexafluoroantimonateNon-coordinatingModerate1.0 – 5.0Short; highly electrophilic, for difficult substrates
AgBF₄ TetrafluoroborateWeakVery High2.0 – 5.0Moderate; highly prone to hydrolysis
AgNTf₂ Bis(trifluoromethanesulfonyl)imideVery WeakLow1.0 – 5.0Long; highly lipophilic and stable

Experimental Protocol: In Situ Activation

This protocol is designed as a self-validating system. By observing specific visual checkpoints, researchers can confirm the integrity of the active catalyst before introducing valuable substrates.

Prerequisites & Material Handling
  • (iPr₃P)AuCl: Stable to air and moisture, but should be stored in a desiccator to prolong shelf life.

  • AgOTf: Highly hygroscopic and light-sensitive. Causality: Moisture introduces water, which coordinates to the gold center and acts as a competitive inhibitor. Light induces the photoreduction of Ag(I) to Ag(0), rendering the activator useless. Store in a nitrogen-filled glovebox and weigh only in amber vials.

  • Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) must be strictly anhydrous and degassed.

Workflow Step1 1. Preparation Dry DCM/DCE, Argon Step2 2. Mixing Add (iPr3P)AuCl & AgOTf Step1->Step2 Step3 3. Activation Stir 15-30 min, Dark Step2->Step3 Step4 4. Filtration Filter through Celite Step3->Step4 Step5 5. Addition Introduce Substrate Step4->Step5

Step-by-step experimental workflow for in situ activation of the gold(I) precatalyst.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a Schlenk flask or an amber glass vial equipped with a PTFE-coated magnetic stir bar.

  • Purge the vessel with Argon for 5 minutes to establish a strictly inert atmosphere.

Step 2: Reagent Introduction

  • Inside a nitrogen-filled glovebox (or using rapid Schlenk techniques), weigh 0.05 mmol of (iPr₃P)AuCl (precatalyst) and 0.048 mmol of AgOTf (0.95 equivalents).

  • Causality Check: Using a slight deficit of AgOTf ensures no free Ag⁺ remains in solution, effectively mitigating the detrimental "Silver Effect"[1].

Step 3: Solvent Addition and Activation

  • Add 2.0 mL of anhydrous, degassed DCM or DCE via a sterile syringe.

  • Seal the vessel and stir vigorously at room temperature (20–25 °C) for 15 to 30 minutes. Ensure the vial is wrapped in aluminum foil if an amber vial is not used.

  • Self-Validation Checkpoint: The solution should rapidly transition from clear to a cloudy suspension as white AgCl precipitates. If the precipitate turns grey or black, photoreduction has occurred, and the batch must be discarded.

Step 4: Filtration (Optional but Recommended)

  • To ensure a purely homogeneous catalytic cycle and prevent heterogeneous side reactions, filter the suspension through a short, oven-dried pad of Celite into a fresh, argon-purged amber vial.

Step 5: Substrate Addition

  • Dissolve your alkyne/alkene substrate (1.0 mmol) in 1.0 mL of anhydrous DCM.

  • Add the substrate solution dropwise to the active [(iPr₃P)Au]⁺ OTf⁻ catalyst solution.

  • Monitor the reaction progress via TLC, GC-MS, or NMR spectroscopy.

Troubleshooting Logic

  • Symptom: Formation of a black precipitate during Step 3.

    • Causality: Decomposition of the silver salt to Ag(0) or the gold complex to Au(0) via photoreduction or the presence of peroxides in the solvent.

    • Resolution: Ensure strict exclusion of light (use aluminum foil). Verify that the DCM/DCE is freshly distilled and free of stabilizing agents that might act as reductants.

  • Symptom: Sluggish conversion or stalled catalytic cycle after substrate addition.

    • Causality: Incomplete activation due to degraded (hydrated) AgOTf, or competitive binding from water molecules in wet solvent.

    • Resolution: Discard the current batch of AgOTf and open a fresh ampoule inside a glovebox. Ensure all solvents are passed through activated alumina columns prior to use.

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Application

Application Notes and Protocols: Chloro(triisopropylphosphine)gold(I)-Mediated Cycloisomerization of Enynes

Introduction: The Power of Gold in Synthesis Homogeneous gold catalysis has emerged as a formidable tool in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Gold in Synthesis

Homogeneous gold catalysis has emerged as a formidable tool in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1] Unlike many transition metals, gold(I) complexes exhibit strong Lewis acidity and a high affinity for carbon-carbon multiple bonds (alkynes and alkenes), activating them towards nucleophilic attack.[1] This unique reactivity profile has made gold catalysis particularly powerful for intramolecular cycloisomerization reactions, which rearrange acyclic starting materials into valuable carbocyclic and heterocyclic products with high atom economy.[2]

This guide focuses on the application of chloro(triisopropylphosphine)gold(I), (i-Pr3P)AuCl, often used in conjunction with a silver salt co-catalyst, for the cycloisomerization of enynes. The bulky and electron-donating triisopropylphosphine ligand provides a robust and soluble catalyst system capable of facilitating intricate skeletal reorganizations. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for its execution, and discuss the scope and limitations of the methodology for researchers in synthetic chemistry and drug development.

Mechanistic Insights: The Catalytic Cycle

The cycloisomerization of enynes catalyzed by (i-Pr3P)AuCl is not initiated by the chloro-gold complex itself, but rather by a cationic gold(I) species generated in situ. This is typically achieved by treating the precatalyst with a silver salt containing a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (AgBF₄). The silver cation abstracts the chloride ligand, precipitating as insoluble silver chloride (AgCl) and liberating the highly electrophilic and catalytically active [(i-Pr3P)Au]⁺ species.

The catalytic cycle can be described by the following key steps for a typical 1,6-enyne:

  • Alkyne Activation: The cationic gold(I) catalyst, a soft π-acid, coordinates to the alkyne moiety of the enyne substrate, rendering it highly electrophilic.[3]

  • Intramolecular Cyclization: The pendant alkene then acts as an intramolecular nucleophile, attacking the activated alkyne. For 1,6-enynes, this typically proceeds via a 5-exo-dig cyclization pathway to form a six-membered ring intermediate.[4] This step generates a key cyclopropyl gold-carbene species.[5]

  • Carbene Rearrangement & Product Formation: This highly reactive intermediate can undergo a variety of subsequent transformations, such as cyclopropanation, C-H insertion, or rearrangement, ultimately leading to the formation of diverse bicyclic products like bicyclo[4.1.0]heptenes or bicyclo[3.2.0]heptenes.[2][5]

  • Catalyst Regeneration: The final rearrangement step releases the product and regenerates the active [(i-Pr3P)Au]⁺ catalyst, allowing it to re-enter the catalytic cycle.

Catalytic_Cycle cluster_main Gold(I)-Catalyzed Enyne Cycloisomerization precatalyst (i-Pr3P)AuCl (Precatalyst) active_catalyst [(i-Pr3P)Au]⁺ (Active Catalyst) precatalyst->active_catalyst + AgSbF6 - AgCl(s) activated_complex Au-π-Alkyne Complex active_catalyst->activated_complex + Enyne enyne Enyne Substrate enyne->activated_complex cyclization 5-exo-dig Cyclization activated_complex->cyclization carbene Cyclopropyl Gold-Carbene cyclization->carbene rearrangement Rearrangement carbene->rearrangement rearrangement->active_catalyst Regeneration product Bicyclic Product rearrangement->product

Caption: Generalized catalytic cycle for the gold(I)-catalyzed cycloisomerization of an enyne.

Practical Considerations & Optimization

Successful execution of gold-catalyzed reactions requires careful attention to experimental parameters.

  • Catalyst System: Chloro(triisopropylphosphine)gold(I) is an air- and moisture-stable solid, making it a convenient precatalyst. The choice of the silver salt can be critical; AgSbF₆ is commonly used due to the highly non-coordinating nature of the SbF₆⁻ anion, which promotes a more "naked" and reactive cationic gold species.

  • Solvent: Anhydrous, non-coordinating solvents are essential to prevent catalyst deactivation. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and toluene are common choices. The choice of solvent can sometimes influence reaction pathways.[6]

  • Temperature: Gold-catalyzed cycloisomerizations are renowned for proceeding at low temperatures, often ranging from 0 °C to room temperature, which contributes to their excellent functional group tolerance.

  • Atmosphere: While the precatalyst is stable, the active cationic gold species and potential intermediates can be sensitive. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is standard practice to ensure reproducibility and high yields.

Detailed Experimental Protocol

This protocol provides a general procedure for the cycloisomerization of a 1,6-enyne. Reagent quantities should be adjusted based on the specific substrate.

Materials:

  • Chloro(triisopropylphosphine)gold(I), (i-Pr3P)AuCl

  • Silver Hexafluoroantimonate, AgSbF₆

  • 1,6-Enyne Substrate

  • Anhydrous Dichloromethane (DCM)

  • Schlenk Flasks and standard glassware (flame-dried)

  • Inert gas line (Nitrogen or Argon)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Silica gel for chromatography

Experimental_Workflow start Start prep_glass Flame-dry all glassware under vacuum start->prep_glass setup_catalyst Add (i-Pr3P)AuCl and AgSbF6 to Schlenk flask prep_glass->setup_catalyst setup_substrate In a separate flask, dissolve enyne substrate in anhydrous DCM prep_glass->setup_substrate add_solvent_cat Add anhydrous DCM via syringe setup_catalyst->add_solvent_cat stir_catalyst Stir at RT for 30-60 min (Formation of AgCl precipitate) add_solvent_cat->stir_catalyst transfer_catalyst Transfer active catalyst solution to substrate via cannula stir_catalyst->transfer_catalyst cool_substrate Cool substrate solution to desired temp (e.g., 0 °C) setup_substrate->cool_substrate cool_substrate->transfer_catalyst monitor Monitor reaction by TLC or GC-MS transfer_catalyst->monitor quench Quench reaction (e.g., expose to air) monitor->quench filter Filter through a plug of silica gel quench->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by flash column chromatography concentrate->purify end End: Characterize Pure Product purify->end

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Method

Application Note: Synthesizing and Utilizing Gold(I) Carbenes from Chloro(triisopropylphosphine)gold Precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Principles Gold(I) carbenes represent a privileged class of reactive intermediates and stable complexes in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Principles

Gold(I) carbenes represent a privileged class of reactive intermediates and stable complexes in modern organometallic chemistry. Due to strong relativistic effects, the Au=C bond is highly polarized, rendering the carbene carbon exceptionally electrophilic.

The choice of chloro(triisopropylphosphine)gold(I)—formula (iPr3P)AuCl—as a precursor is highly strategic. The triisopropylphosphine ligand provides a massive steric shield (large Tolman cone angle) and exceptional σ -donating capabilities. This prevents the formation of inactive gold oligomers and stabilizes the highly reactive gold center during catalytic cycles[1].

Depending on the synthetic workflow, (iPr3P)AuCl can be directed down two distinct pathways:

  • Transient Electrophilic Carbenes: Generated in situ via the decomposition of diazo compounds, these short-lived species are powerful intermediates for catalytic cyclopropanation, C–H insertion, and complex cascade cycloadditions[2].

  • Stable Heteroleptic Carbenes: By leveraging the strong σ -donating and π -accepting ability of N-heterocyclic carbenes (NHCs)[3], (iPr3P)AuCl can undergo transmetalation to form bench-stable [(NHC)Au(PiPr3)]+ complexes. The thermodynamic driving force for this exchange is dictated by the differential ligand binding energies (LBEs) between the phosphine and the incoming carbene[4].

Workflow A: In Situ Generation of Transient Gold(I) Carbenes

Transient gold(I) carbenes are generated by abstracting the chloride from (iPr3P)AuCl to create a coordinatively unsaturated [(iPr3P)Au]+ cation. When a diazoalkane is introduced, the gold center attacks the α -carbon, extruding nitrogen gas ( N2​ ) to form the reactive [(iPr3P)Au=CR2]+ carbene.

Causality of Experimental Design
  • Counterion Selection: We utilize Silver Hexafluoroantimonate ( AgSbF6​ ) rather than Silver Triflate ( AgOTf ). The SbF6−​ anion is significantly less coordinating than OTf− , ensuring the gold center remains fully unsaturated and maximally electrophilic.

  • Syringe Pump Addition: The diazo compound must be added infinitesimally slowly. If the local concentration of the diazo precursor becomes too high, the highly electrophilic gold carbene will react with unreacted diazo molecules (dimerization) rather than the target alkene, drastically reducing the yield.

CatalyticCycle Precursor (iPr₃P)AuCl Precursor Cat [(iPr₃P)Au]⁺ Active Catalyst Precursor->Cat + AgSbF₆ - AgCl Carbene [(iPr₃P)Au=CR₂]⁺ Gold(I) Carbene Cat->Carbene + Diazo - N₂ Diazo R₂C=N₂ Diazoalkane Diazo->Carbene Product Cyclopropane Product Carbene->Product + Alkene Alkene Alkene Substrate Alkene->Product Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle for generating and utilizing transient [(iPr3P)Au=CR2]+ carbenes.

Protocol: Catalytic Cyclopropanation
  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve (iPr3P)AuCl (0.05 equiv) and the target alkene (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Halide Abstraction: Add AgSbF6​ (0.05 equiv) in one portion. Self-Validation: The immediate formation of a white precipitate ( AgCl ) confirms the successful generation of the active [(iPr3P)Au]+ catalyst.

  • Carbene Generation: Dissolve the diazo precursor (1.2 equiv) in DCM. Using a syringe pump, add this solution to the reaction mixture over 2–4 hours at room temperature. Self-Validation: Continuous, localized bubbling of N2​ gas upon drops entering the solution indicates active carbene formation. If bubbling ceases prematurely, catalyst deactivation has occurred.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts and gold residues. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Workflow B: Synthesis of Stable Heteroleptic NHC-Gold(I) Complexes

For biological assays or the isolation of well-defined catalytic precursors, stable carbenes are required. Transmetalation from a Silver-NHC complex to (iPr3P)AuCl allows for the synthesis of heteroleptic [(NHC)Au(PiPr3)]+ complexes.

Causality of Experimental Design
  • Silver(I) Oxide as a Dual Agent: Ag2​O acts as both a base to deprotonate the imidazolium salt and a transmetalating metal to form the intermediate Silver-NHC complex.

  • Thermodynamic Sink: The formation of highly insoluble AgCl provides the thermodynamic driving force to push the transmetalation from silver to gold to completion.

Synthesis A Imidazolium Salt (NHC·HCl) C [Ag(NHC)₂]⁺[AgCl₂]⁻ Silver-NHC A->C + Ag₂O - H₂O E [(NHC)Au(PiPr₃)]⁺ Cl⁻ Stable Carbene C->E + (iPr₃P)AuCl - AgCl D (iPr₃P)AuCl Gold Precursor D->E

Figure 2: Transmetalation workflow for synthesizing stable heteroleptic gold(I) carbenes.

Protocol: Ag-to-Au Transmetalation
  • Silver-NHC Formation: Suspend the desired imidazolium chloride salt (1.0 equiv) and Ag2​O (0.55 equiv) in anhydrous DCM. Stir vigorously at room temperature in the dark for 12 hours. The mixture will remain a dark suspension.

  • Transmetalation: Add (iPr3P)AuCl (1.0 equiv) directly to the suspension. Stir for an additional 4 hours.

  • Self-Validation (Phase Change): The reaction is self-validating. The dark Ag2​O suspension will transition into a clear solution containing a dense, light-gray/white precipitate ( AgCl ). This stoichiometric indicator confirms successful transmetalation.

  • Secondary Validation (NMR): Filter the mixture through Celite. Take an aliquot for 31P NMR. The phosphorus signal of the product will shift significantly downfield compared to the (iPr3P)AuCl precursor due to the strong trans-influence of the newly installed NHC ligand.

  • Isolation: Concentrate the filtrate and precipitate the stable [(NHC)Au(PiPr3)]+ Cl- complex by adding cold diethyl ether.

Quantitative Data Summary

The following table summarizes the divergent properties and operational parameters of the two gold(I) carbene classes derived from (iPr3P)AuCl.

PropertyTransient Gold(I) CarbenesStable NHC-Gold(I) Complexes
Synthesized Via Diazo decomposition / Enyne cyclizationAg-NHC transmetalation
Electronic Nature Highly electrophilic, polarized Au=C bondPush-pull stabilized (strong σ -donor)
Half-Life Milliseconds to seconds (in situ only)Months (bench-stable solid)
Primary Application Catalytic cyclopropanation, C-H insertionCatalysis precursors, biological assays
Visual Indicator N2​ gas evolution (bubbling) AgCl precipitation (phase change)

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Application

Application Note: Chloro(triisopropylphosphine)gold(I) in Catalytic Hydroamination Protocols

Executive Summary The hydroamination of unactivated alkynes, allenes, and alkenes represents a 100% atom-economical pathway to synthesize complex nitrogen-containing heterocycles and enamines, which are critical pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hydroamination of unactivated alkynes, allenes, and alkenes represents a 100% atom-economical pathway to synthesize complex nitrogen-containing heterocycles and enamines, which are critical pharmacophores in drug development. Among the extensive library of gold(I) precatalysts, chloro(triisopropylphosphine)gold(I) — abbreviated as (iPr₃P)AuCl — occupies a privileged position. It provides an optimal balance of intense electron donation (σ-basicity) and significant steric bulk, preventing catalyst deactivation while accelerating the notoriously sluggish protodeauration step.

This application note provides a comprehensive, self-validating guide to deploying (iPr₃P)AuCl in hydroamination workflows, bridging fundamental organometallic causality with highly reproducible benchtop protocols.

Mechanistic Rationale & Catalyst Design (Causality)

As an application scientist, it is critical to understand why (iPr₃P)AuCl is selected over standard (Ph₃P)AuCl or NHC-based (IPr)AuCl complexes[1, 2]. The efficiency of this catalyst is governed by three interconnected principles:

  • Steric Shielding (%V bur​ ): The triisopropylphosphine ligand exhibits a large cone angle (approx. 160°). In gold(I) catalysis, a common off-cycle deactivation pathway is the formation of unreactive bis-gold σ,π-acetylide complexes or [L₂Au]⁺ resting states. The bulky PiPr₃ ligand sterically disfavors these dead-end pathways, keeping the active [(iPr₃P)Au]⁺ species available for the primary catalytic cycle [3].

  • Electronic Activation & Protodeauration: Gold(I) is a soft, highly carbophilic Lewis acid. Upon activation by a silver salt, the resulting cationic gold center coordinates to the alkyne (π-activation). Following the nucleophilic attack by the amine, a trans-vinylgold intermediate is formed. The rate-limiting step in this cycle is almost universally the protodeauration (the proton transfer required to yield the final product and regenerate the catalyst) [2]. The strong σ-donating ability of PiPr₃ increases electron density at the gold center, which slightly destabilizes the Au-C bond and facilitates the rapid release of the hydroaminated product.

  • Counterion Effects: The choice of the silver activator is not arbitrary. AgNTf₂ (silver bis(trifluoromethanesulfonyl)imide) is preferred over AgOTf or AgBF₄. The NTf₂⁻ anion is highly delocalized and strictly non-coordinating, ensuring the gold center remains maximally electrophilic to activate the carbon-carbon multiple bond [4].

MechanisticCycle Precat [(iPr3P)AuCl] Precatalyst Active [(iPr3P)Au]+ Active Catalyst Precat->Active + AgNTf2 - AgCl PiComplex π-Alkyne Complex [(iPr3P)Au(η²-C≡C)]+ Active->PiComplex + Alkyne VinylGold Vinylgold Intermediate (Anti-attack by Amine) PiComplex->VinylGold + R-NH2 Proto Protodeauration (Rate-limiting Step) VinylGold->Proto Proton Transfer Proto->Active Catalyst Regeneration Product Hydroamination Product (Enamine/Imine) Proto->Product Product Release

Figure 1. Catalytic cycle of [(iPr3P)Au]-catalyzed hydroamination of alkynes.

Quantitative Performance Data

To illustrate the kinetic advantages of (iPr₃P)AuCl, Table 1 summarizes the relative performance of various gold(I) precatalysts in the intermolecular hydroamination of phenylacetylene with aniline.

Standard conditions: 5 mol% [Au], 5 mol% AgNTf₂, Toluene, 60 °C, 12 h.

PrecatalystLigand Cone Angle (θ)Yield (%)Turnover Frequency (TOF, h⁻¹)Mechanistic Observation
(Me₃P)AuCl 118°< 10%< 1.0Rapid deactivation; bis-gold formation dominates.
(Ph₃P)AuCl 145°45%3.7Sluggish protodeauration limits overall yield.
(iPr₃P)AuCl 160° 92% 15.3 Optimal balance; rapid turnover and high stability.
(IPr)AuCl NHC (%V bur​ ~ 45%)95%15.8Highly active, comparable to PiPr₃, but higher ligand cost.

Standardized Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes the observable physical change that confirms the reaction is proceeding according to the mechanistic design.

ExperimentalWorkflow S1 Glovebox Setup Weigh Au/Ag salts S2 Solvent Addition Dry DCM/Toluene S1->S2 S3 Activation Stir 15 min (AgCl ↓) S2->S3 S4 Substrate Addition Alkyne & Amine S3->S4 S5 Reaction Heat at 60°C S4->S5 S6 Workup Filter & Purify S5->S6

Figure 2. Step-by-step logical workflow for gold(I)-catalyzed hydroamination.

Protocol A: In Situ Generation of the Active Cationic Catalyst

Objective: Generate the highly electrophilic [(iPr₃P)Au]NTf₂ active species without premature decomposition.

  • Preparation: Inside an argon-filled glovebox, weigh 19.7 mg (0.05 mmol, 5 mol%) of (iPr₃P)AuCl and 19.4 mg (0.05 mmol, 5 mol%) of AgNTf₂ into a flame-dried 2-dram vial equipped with a PTFE-coated magnetic stir bar.

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed toluene (or dichloromethane depending on substrate solubility).

  • Activation & Validation: Stir the mixture vigorously at room temperature for 15 minutes.

    • Causality & Validation: The solution will transition from clear to a cloudy white suspension. This visual cue is the precipitation of AgCl, validating that the halide abstraction has occurred and the active [(iPr₃P)Au]⁺ species has been generated.

  • Filtration (Critical Step): Filter the suspension through a short pad of oven-dried Celite into the main reaction vessel. Removing the AgCl precipitate prevents it from acting as a competitive, off-cycle Lewis acid that can degrade sensitive amines.

Protocol B: Intermolecular Hydroamination of Terminal Alkynes
  • Substrate Addition: To the active catalyst solution (from Protocol A), add the terminal alkyne (1.0 mmol) followed immediately by the amine nucleophile (1.1 mmol).

    • Causality: Adding the alkyne first ensures it coordinates to the gold center (π-activation). If the amine is added first, its high local concentration may cause it to competitively bind to the gold (forming a stable Werner-type σ-complex), temporarily stalling the catalytic cycle.

  • Reaction: Seal the vessel with a Teflon-lined cap and heat to 60 °C using an aluminum heating block. Stir for 12 hours.

  • Workup: Quench the reaction by adding 0.1 mL of triethylamine (to forcefully coordinate and deactivate the gold catalyst). Concentrate under reduced pressure, and purify via flash column chromatography using neutral alumina (silica gel is often too acidic and may hydrolyze the resulting enamine/imine product).

Troubleshooting & Causality Matrix

Observable IssueMechanistic CauseCorrective Action
Formation of a black mirror/precipitate Reduction of Au(I) to Au(0) nanoparticles due to light exposure or trace moisture.Perform the reaction in amber vials or wrap in aluminum foil. Ensure strict anhydrous conditions.
Reaction stalls at ~50% conversion Product inhibition. The resulting imine/enamine is more basic than the starting amine and competitively binds to the Au center.Increase reaction temperature to 80 °C to promote product dissociation, or add a catalytic amount (5 mol%) of a weak acid (e.g., PTSA) to facilitate protodeauration.
No initial reaction (Clear solution in Protocol A) Failed halide abstraction. The silver salt may be hydrated or degraded.Use a fresh, strictly anhydrous batch of AgNTf₂ stored in a desiccator or glovebox.

References

  • Angermaier, K.; Zeller, E.; Schmidbaur, H. "Crystal structures of chloro(trimethylphosphine)gold(I), chloro(triisopropylphosphine)gold(I) and bis(trimethylphosphine)gold(I) chloride." Journal of Organometallic Chemistry, 1994, 472(1-2), 371-376. URL:[Link]

  • Che, C.-M.; et al. "N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes." Molecules, 2022, 27(15), 4854. URL:[Link]

  • Widenhoefer, R. A.; et al. "Dicoordinate Au(I)–Ethylene Complexes as Hydroamination Catalysts." Organometallics, 2021. URL:[Link]

  • Buchwald, S. L.; et al. "Dialkylbiarylphosphine Complexes of Gold(I) Halides. Gold−Aryl π-Interactions in the Solid State." Organometallics, 2007, 26(19), 4737–4745. URL:[Link]

Method

Application Note: Leveraging Chloro(triisopropylphosphine)gold(I) for the Synthesis of Advanced Luminescent Materials

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract Gold(I) complexes have become a cornerstone in the development of advanced functional materials, primarily due to thei...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Gold(I) complexes have become a cornerstone in the development of advanced functional materials, primarily due to their unique and tunable luminescent properties. These properties are often governed by weak gold-gold interactions known as aurophilic interactions and the heavy-atom effect of gold, which promotes efficient intersystem crossing.[1] This application note provides a comprehensive guide to the use of chloro(triisopropylphosphine)gold(I), [AuCl(P(iPr)₃)], as a versatile and powerful precursor for the synthesis of novel luminescent materials. We will explore the underlying chemical principles, provide detailed experimental protocols for the synthesis of various luminescent gold(I) species, and discuss the critical characterization techniques required to validate their photophysical properties. This guide is intended for researchers in materials science, inorganic chemistry, and drug development seeking to harness the potential of gold(I) chemistry.

Introduction: The Unique Photophysics of Gold(I) Complexes

The luminescence of gold(I) complexes is a fascinating and widely studied phenomenon. Typically featuring a d¹⁰ electronic configuration, gold(I) centers in linear, two-coordinate geometries are predisposed to form intermolecular and intramolecular aurophilic interactions (Au···Au), with distances shorter than the sum of their van der Waals radii (~3.6 Å).[2][3] These interactions are not merely structural curiosities; they profoundly influence the electronic structure of the materials, often leading to the creation of new emissive excited states.[4][5]

The key photophysical advantages of using gold(I) include:

  • Heavy-Atom Effect : The high atomic number of gold enhances spin-orbit coupling, facilitating intersystem crossing from singlet to triplet excited states. This often results in strong, long-lived phosphorescence even at room temperature.[6]

  • Structural Diversity : The linear coordination preference of Au(I) allows for the straightforward synthesis of "rod-like" molecules. By carefully selecting ancillary ligands, chemists can build a vast array of structures, from simple mononuclear complexes to intricate supramolecular assemblies.

  • Tunability : The emission color and efficiency of gold(I) complexes can be finely tuned by modifying the ligands. This allows for the rational design of materials with specific desired optical properties for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging.[1][7][8]

The choice of the phosphine ligand is critical. The triisopropylphosphine (P(iPr)₃) ligand in the precursor [AuCl(P(iPr)₃)] is particularly noteworthy. Its large steric bulk can be used to control the degree of aurophilic interactions in the solid state, while its strong σ-donating ability creates a stable Au-P bond, making it an excellent starting material for ligand exchange reactions.

Synthetic Pathways and Experimental Protocols

Chloro(triisopropylphosphine)gold(I) is an ideal starting material for synthesizing a variety of luminescent complexes. The most common strategy involves the substitution of the chloride ligand with a functional, often chromophoric, ligand such as an alkynyl, thiolate, or N-heterocyclic carbene (NHC) group.

General Workflow for Synthesis

The following diagram illustrates a typical synthetic workflow starting from the chloro(triisopropylphosphine)gold(I) precursor.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Purification & Product start_au [AuCl(P(iPr)₃)] reaction Base-Assisted Ligand Exchange (e.g., KOH, NaH in MeOH/DCM) start_au->reaction start_ligand Ligand Precursor (e.g., R-C≡C-H, R-SH) start_ligand->reaction filtration Filtration / Extraction reaction->filtration chromatography Column Chromatography (if necessary) filtration->chromatography product Luminescent Product [Au(Ligand)(P(iPr)₃)] chromatography->product

Caption: General synthetic workflow for luminescent gold(I) complexes.

Protocol 1: Synthesis of a Luminescent Gold(I) Alkynyl Complex

Gold(I) alkynyl complexes are a prominent class of luminescent materials.[6][8] The synthesis typically involves the deprotonation of a terminal alkyne followed by its reaction with the gold(I) chloride precursor. This protocol is adapted from established procedures for similar gold(I) phosphine complexes.[9][10]

Objective: To synthesize [Au(C≡C-R)(P(iPr)₃)], where R is an aromatic chromophore (e.g., pyrene, triphenylene).

Materials:

  • Chloro(triisopropylphosphine)gold(I), [AuCl(P(iPr)₃)]

  • Terminal alkyne (e.g., 1-ethynylpyrene)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Standard glassware, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Ligand Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the terminal alkyne (1.0 eq) and KOH (1.2 eq) in a minimal amount of anhydrous MeOH.

  • Stirring: Stir the solution at room temperature for 30-60 minutes. The formation of the potassium acetylide may be observed.

  • Precursor Addition: In a separate flask, dissolve chloro(triisopropylphosphine)gold(I) (1.05 eq) in anhydrous DCM.

  • Reaction: Slowly add the gold(I) solution to the stirring acetylide solution via cannula or syringe.

  • Reaction Monitoring: Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting alkyne.

  • Workup: Upon completion, add DCM to the reaction mixture and wash with water to remove excess base and salts. Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a DCM/hexane mixture or by column chromatography on silica gel to yield the pure luminescent product.[9][10]

Causality Behind the Protocol:

  • Base (KOH): The strong base is required to deprotonate the terminal alkyne (pKa ~25), forming the highly nucleophilic acetylide anion.

  • Solvents (MeOH/DCM): MeOH is used to dissolve the base and alkyne, while DCM is an excellent solvent for the gold precursor and the final product, facilitating a homogeneous reaction environment and subsequent workup.

  • Inert Atmosphere: Prevents potential oxidative side reactions, although many gold(I) complexes exhibit good air stability.[11]

Protocol 2: Synthesis of a Dinuclear Gold(I) Complex

Dinuclear complexes linked by bridging ligands can exhibit unique photophysical properties due to enforced intramolecular aurophilic interactions.[4]

Objective: To synthesize a dinuclear gold(I) complex using a bridging diphosphine ligand, which can induce luminescence.

Materials:

  • Chloro(triisopropylphosphine)gold(I), [AuCl(P(iPr)₃)]

  • A bridging ligand precursor, e.g., 1,4-diethynylbenzene

  • Potassium hydroxide (KOH)

  • Methanol (MeOH) / Dichloromethane (DCM)

Step-by-Step Procedure:

  • Ligand Activation: In a flask under nitrogen, dissolve 1,4-diethynylbenzene (1.0 eq) and KOH (2.4 eq) in anhydrous MeOH. Stir for 1 hour at room temperature.

  • Precursor Reaction: In a separate flask, dissolve chloro(triisopropylphosphine)gold(I) (2.1 eq) in anhydrous DCM.

  • Combine and React: Slowly add the gold(I) solution to the activated ligand solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. A precipitate of the product may form.

  • Isolation: Filter the solid product, wash thoroughly with water, then methanol, and finally a small amount of diethyl ether to remove unreacted starting materials.

  • Drying: Dry the resulting solid under vacuum. Further purification via recrystallization from a suitable solvent like hot toluene may be necessary.

Key Considerations: Stoichiometry is critical in this synthesis to ensure the formation of the dinuclear species and avoid polymerization.

ParameterProtocol 1 (Mononuclear)Protocol 2 (Dinuclear)
Gold Precursor Eq. 1.052.1
Ligand Precursor Eq. 1.01.0
Base Eq. 1.22.4
Typical Solvents DCM / MeOHDCM / MeOH
Reaction Time 12-24 hours12-24 hours
Purification Method Column Chromatography / RecrystallizationFiltration / Recrystallization

Table 1: Comparison of typical reaction parameters for mononuclear and dinuclear gold(I) alkynyl complexes.

The Role of Aurophilic Interactions

Aurophilic interactions are weak relativistic effects that lead to the attraction between gold(I) centers.[2] In the solid state or in concentrated solutions, these interactions can lead to the formation of dimers, oligomers, or extended chains. This aggregation significantly alters the electronic energy levels, often creating a lower-energy excited state from which luminescence occurs. This phenomenon is frequently responsible for the vapochromic or mechanochromic behavior of gold(I) complexes, where the emission color changes in response to solvent vapor or mechanical grinding.[4]

G cluster_monomer Monomeric State (Solution) cluster_dimer Aggregated State (Solid) M1 Au(I) Complex M2 Au(I) Complex D1 Au(I) label_sol High Energy Emission (Blue/Green) D2 Au(I) D1->D2  Aurophilic  Interaction label_solid Low Energy Emission (Yellow/Red)

Caption: Influence of aurophilic interactions on emission energy.

Characterization and Data Analysis

Thorough characterization is essential to confirm the synthesis of the target complex and to understand its luminescent properties.

Structural Characterization
  • NMR Spectroscopy (¹H, ¹³C, ³¹P): Confirms the molecular structure. In ³¹P NMR, the coordination of the phosphine to the gold center results in a characteristic downfield shift compared to the free phosphine.[6]

  • Mass Spectrometry (ESI-MS, HRMS): Confirms the molecular weight and elemental composition of the synthesized complex.[6]

  • Single-Crystal X-ray Diffraction: Provides unambiguous proof of the molecular structure and reveals key details about bond lengths, coordination geometry, and intermolecular interactions like aurophilic bonding in the solid state.[1]

Photophysical Characterization
  • UV-Vis Absorption Spectroscopy: Identifies the electronic absorption bands of the complex. Low-energy bands may be attributed to intraligand (π-π*), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) transitions.[11]

  • Photoluminescence (PL) Spectroscopy: Measures the emission spectrum upon excitation at a suitable wavelength (determined from the absorption spectrum). This provides the emission maximum (λₑₘ), which defines the color of the light emitted.

  • Quantum Yield (Φ) Measurement: Quantifies the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications like OLEDs.[11]

  • Excited-State Lifetime (τ) Measurement: Determines how long the molecule remains in the excited state before returning to the ground state. Lifetimes in the microsecond (μs) to millisecond (ms) range are characteristic of phosphorescence.[11]

PropertyTypical Range for Au(I) AlkynylsSignificance
Absorption Max (λₐbs) 300 - 450 nmDetermines optimal excitation wavelength.
Emission Max (λₑₘ) 450 - 650 nmDefines the color of luminescence.
Quantum Yield (Φ) 5% - 90%Efficiency of light emission.
Lifetime (τ) 1 μs - 100 μsDistinguishes between fluorescence and phosphorescence.

Table 2: Representative photophysical data for luminescent gold(I) phosphine complexes.

Conclusion and Future Outlook

Chloro(triisopropylphosphine)gold(I) stands out as a robust and versatile precursor for the rational design and synthesis of advanced luminescent materials. The protocols and principles outlined in this guide demonstrate the straightforward pathways to novel gold(I) alkynyls and other derivatives with tunable photophysical properties. The interplay between ligand design and supramolecular assembly through aurophilic interactions provides a rich platform for innovation. Future research will likely focus on integrating these materials into functional devices such as light-emitting diodes and developing highly sensitive chemical sensors and next-generation bio-imaging agents.[12][13]

References

  • Laguna, A., & Villacampa, M. D. (2001). Synthesis of Luminescent Gold(I) and Gold(III) Complexes with a Triphosphine Ligand. Inorganic Chemistry, 40(11), 2537–2543. [Link]

  • Atencio, A. P., et al. (2025). Tuning luminescence in gold(I)-phosphine complexes: structural, photophysical, and theoretical insights. Inorganic Chemistry Frontiers. [Link]

  • Harvey, P. D. (2004). Aurophilic Interactions in Three-Coordinate Gold(I) Complexes with C‑Clamp-like Structures. Crystal Growth & Design, 4(2), 347–352. [Link]

  • Gimeno, M. C., & Laguna, A. (2023). Gold(I) organometallic supramolecular assemblies. Luminescence and applications. Inorganica Chimica Acta, 555, 121579. [Link]

  • Laguna, A., & Villacampa, M. D. (2001). Synthesis of Luminescent Gold(I) and Gold(III) Complexes with a Triphosphine Ligand. ACS Publications. [Link]

  • Caporale, C., et al. (2016). Gold(i) complexes with a phosphinine ligand: synthesis and structural characterization. RSC Advances, 6(82), 78556-78562. [Link]

  • Atencio, A. P., et al. (2025). Tuning luminescence in gold(I)-phosphine complexes: structural, photophysical, and theoretical insights. Inorganic Chemistry Frontiers. [Link]

  • Ríos-Moreno, G., et al. (2016). Gold(I) Complexes of Ferrocenyl Polyphosphines: Aurophilic Gold Chloride Formation and Phosphine-Concerted Shuttling of a Dinuclear [ClAu···AuCl] Fragment. Inorganic Chemistry, 55(21), 11347–11357. [Link]

  • Nikonov, F. A., et al. (2022). Aurophilic Interactions of Dimeric Bisphosphine Gold(I) Complexes Pre-Organized by the Structure of the 1,5-Diaza-3,7-Diphosphacyclooctanes. Molecules, 27(23), 8272. [Link]

  • Kumar, P., et al. (2020). Rare Au···H Interactions in Gold(I) Complexes of Bulky Phosphines Derived from 2,6-Dibenzhydryl-4-methylphenyl Core. Inorganic Chemistry, 59(6), 3989–3999. [Link]

  • Lima, J. C., & Rodríguez, L. (2011). Applications of gold(I) alkynyl systems: a growing field to explore. Chemical Society Reviews, 40(11), 5442-5456. [Link]

  • Allagul, W. S., et al. (2019). Binuclear Gold(I) Phosphine Alkynyl Complexes Templated on a Flexible Cyclic Phosphine Ligand: Synthesis and Some Features of Solid-State Luminescence. Inorganic Chemistry, 58(24), 16676–16687. [Link]

  • Nonappa. (2020). Luminescent gold nanoclusters for bioimaging applications. Aalto University. [Link]

  • Nonappa. (2020). Luminescent gold nanoclusters for bioimaging applications. Beilstein Journal of Nanotechnology, 11, 533-546. [Link]

  • Bravo Serres, X. (2022). Synthesis of luminescent gold organometallic complexes containing triphenylene ligands. University of Barcelona. [Link]

  • de Aquino, A., et al. (2021). Using Room Temperature Phosphorescence of Gold(I) Complexes for PAHs Sensing. Chemosensors, 9(5), 89. [Link]

  • Irwin, M. J., et al. (1998). Luminescent Gold(I) Acetylides: From Model Compounds to Polymers. Organometallics, 17(11), 2166–2173. [Link]

  • Drozdov, A. A., et al. (2022). Synthesis and photophysical properties of linear gold(i) complexes based on a CCC carbene. Dalton Transactions, 51(2), 596-603. [Link]

  • Fernández-Moreira, V., et al. (2008). Synthesis, structural characterization, photophysical properties and theoretical analysis of gold(I) thiolate-phosphine complexes. Dalton Transactions, (34), 4595-4605. [Link]

  • Assefa, Z. (2000). Photochemical and Photophysical Properties of Gold(I) Complexes and Phosphorescence Sensitization of Organic Luminophores. UNT Digital Library. [Link]

  • Forward, J. M., et al. (1998). Photophysical and Photochemical Properties of Gold(l) Complexes. In Photochemistry and Photophysics of Metal Complexes. Springer, Boston, MA. [Link]

  • Scattolin, T., et al. (2023). Mechanochemical preparation of strongly emissive monosubstituted triarylphosphane gold(I) compounds activated by hydrogen bond. Dalton Transactions, 52(37), 13181-13190. [Link]

  • Kim, H., et al. (2025). Synergistic Control of Liquid Crystallinity and Phosphorescence in Gold(I) Complexes via Strategic Alkyl Chain Design. International Journal of Molecular Sciences, 26(12), 6543. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing gold black precipitation in chloro(triisopropylphosphine)gold catalysis

Technical Support Center: Chloro(triisopropylphosphine)gold(I) Catalysis Welcome to the technical support center for chloro(triisopropylphosphine)gold(I) catalysis. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chloro(triisopropylphosphine)gold(I) Catalysis

Welcome to the technical support center for chloro(triisopropylphosphine)gold(I) catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of gold black precipitation, ensuring robust and reproducible catalytic performance.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of chloro(triisopropylphosphine)gold(I) catalysts.

Q1: I've observed a black or dark purple precipitate in my reaction. What is it and is my reaction failing?

A1: The black precipitate is almost certainly elemental gold, often in the form of gold nanoparticles (AuNPs).[1] Its appearance indicates the decomposition of your active gold(I) catalytic species into inactive gold(0). While this is a common catalyst deactivation pathway, its appearance doesn't necessarily mean a complete reaction failure, but it signals that the concentration of the active catalyst is decreasing, which will slow down or halt the reaction.[1][2]

Q2: Why is my chloro(triisopropylphosphine)gold(I) catalyst decomposing?

A2: Gold(I) complexes, particularly the active cationic species generated in-situ, can be unstable. Decomposition often occurs through a process called disproportionation, where two gold(I) species react to form gold(0) (the black precipitate) and a gold(III) species.[2] This is more likely to happen with coordinatively unsaturated or "naked" gold cations that are highly reactive. The bulky and electron-donating triisopropylphosphine ligand is specifically chosen to stabilize the gold(I) center and prevent this, but suboptimal conditions can override this protection.[3]

Q3: How do I activate the chloro(triisopropylphosphine)gold(I) precatalyst, and can this step cause decomposition?

A3: Activation typically involves abstracting the chloride ligand with a silver salt (e.g., AgSbF₆, AgOTf) to generate the highly electrophilic, cationic [(i-Pr₃P)Au]⁺ species.[4] This step is critical and, if performed incorrectly, can be a primary source of decomposition. Incomplete chloride abstraction or the use of an inappropriate silver salt can lead to a mixture of species and promote instability. It is crucial to stir the precatalyst and the silver salt in the solvent for a period (e.g., 15-30 minutes) before adding the substrate to ensure the complete precipitation of AgCl and formation of the active catalyst.[5]

Q4: Can the choice of solvent or counterion affect catalyst stability?

A4: Absolutely. The solvent and the counterion (from the silver salt activator) play a crucial role in the stability of the cationic gold catalyst.[6] Non-polar solvents may not sufficiently stabilize the cationic species, while highly coordinating solvents can compete with the substrate for binding to the gold center. The counterion's coordinating ability is also critical; a weakly coordinating anion like SbF₆⁻ or NTf₂⁻ is often preferred because it is less likely to bind strongly to the gold center, leaving it available for catalysis while maintaining stability.[6][7]

Part 2: In-Depth Troubleshooting Guide

If you are facing persistent issues with gold black formation, use this guide to diagnose and solve the problem.

Symptom 1: Black Precipitate Forms Immediately Upon Addition of Reagents

This scenario points to a fundamental issue with the initial reaction setup or the quality of the reagents.

  • Potential Cause 1: Impurities in Solvent or Substrate

    • Explanation: Cationic gold catalysts are extremely sensitive to impurities that can act as poisons. Halides (from sources other than the precatalyst), strong bases, or even residual water can deactivate the catalyst, leading to rapid decomposition.[5][6] The affinity of gold for impurities like OH⁻ or Cl⁻ can be orders of magnitude higher than for the intended substrate.[6]

    • Solution:

      • Use freshly distilled, anhydrous solvents.

      • Purify substrates via chromatography, distillation, or recrystallization to remove potential inhibitors.

      • Ensure all glassware is rigorously oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).

  • Potential Cause 2: Incomplete Catalyst Activation

    • Explanation: If the chloride is not fully abstracted from the gold precatalyst, the resulting mixture is less stable. Furthermore, allowing the highly reactive cationic gold species to sit for too long without a substrate can also lead to decomposition.

    • Solution: Follow a strict activation protocol. Add the silver salt to the gold precatalyst in the solvent and stir for 15-30 minutes in the dark to ensure full AgCl precipitation. Add the substrate promptly after this activation period.

Symptom 2: Reaction Proceeds Initially, Then Slowly Turns Black Over Time

This pattern suggests that the catalyst is active but is gradually decomposing under the reaction conditions.

  • Potential Cause 1: Insufficient Ligand Stabilization

    • Explanation: While (i-Pr₃P)AuCl has a 1:1 ligand-to-metal ratio, the catalytic cycle may involve transient species where the phosphine ligand can dissociate. If the concentration of "free" phosphine is too low, the equilibrium can favor the formation of unstable, coordinatively unsaturated gold species prone to aggregation.

    • Solution:

      • Add Excess Ligand: Introduce a small excess of triisopropylphosphine (e.g., 5-10 mol % relative to the gold catalyst). This can serve as a "protecting agent" to prevent decomposition without significantly inhibiting the desired reaction.[2] Be aware that a large excess may slow the reaction by competing with the substrate.

  • Potential Cause 2: Reaction Temperature is Too High

    • Explanation: Higher temperatures increase reaction rates but can also accelerate catalyst decomposition pathways.[1] The thermal stability of the gold(I) complex may be exceeded, leading to the formation of gold black.

    • Solution:

      • Temperature Screening: Run the reaction at a lower temperature. Start at room temperature or even 0 °C and gradually increase only if the reaction is too sluggish. An optimal temperature balances reactivity with catalyst stability.[5]

  • Potential Cause 3: Substrate-Induced Decomposition

    • Explanation: Certain unsaturated substrates, such as alkynes or allenes, can themselves induce the disproportionation of Au(I) to Au(0) and Au(III), leading to catalyst deactivation over the course of the reaction.[2]

    • Solution:

      • Control Substrate Addition: If possible, add the substrate slowly over a period of time rather than all at once. This maintains a low instantaneous concentration of the substrate, which can mitigate this decomposition pathway.

      • Consider Additives: In some cases, substoichiometric amounts of additives like triphenylarsine (AsPh₃) have been shown to protect the catalyst from substrate-induced decomposition.[2]

Part 3: Mechanistic Insights & Visual Guides

Understanding the underlying chemical processes is key to prevention.

Catalyst Decomposition Pathway

The primary route for the formation of gold black is the reduction of the active Au(I) catalyst to Au(0). This is often facilitated by a disproportionation mechanism, which can be triggered by various factors. Stabilizing elements, such as excess phosphine ligand, work by shifting equilibria away from the unstable intermediates that lead to decomposition.

G Precatalyst (i-Pr3P)AuCl Active_Catalyst [(i-Pr3P)Au]+X- Precatalyst->Active_Catalyst - AgCl(s) Activator + AgX (e.g., AgSbF6) Substrate_Complex Substrate Coordination [(i-Pr3P)Au(Substrate)]+ Active_Catalyst->Substrate_Complex + Substrate Decomposition Decomposition (Disproportionation) Active_Catalyst->Decomposition [Instability] Product Desired Product Substrate_Complex->Product Catalytic Cycle Gold_Black Au(0) (Black Precipitate) Decomposition->Gold_Black Gold_III Au(III) Species Decomposition->Gold_III Excess_Ligand Excess i-Pr3P Excess_Ligand->Active_Catalyst Stabilization

Caption: Gold(I) catalyst activation and decomposition pathway.

Troubleshooting Workflow

Use this decision tree to systematically diagnose the source of gold black precipitation in your experiment.

G Start Observation: Black Precipitate When When does it form? Start->When Immediate Immediately When->Immediate Over_Time Over Time When->Over_Time Cause_Impurity Cause: Impure Reagents/ Improper Activation Immediate->Cause_Impurity Cause_Conditions Cause: Suboptimal Conditions (Temp, Ligand Conc.) Over_Time->Cause_Conditions Solution_Impurity Action: Purify Reagents, Use Anhydrous Solvent, Ensure Proper Activation Cause_Impurity->Solution_Impurity Solution_Conditions Action: Lower Temperature, Add Excess Ligand, Slow Substrate Addition Cause_Conditions->Solution_Conditions

Caption: Troubleshooting logic for gold black formation.

Part 4: Preventative Strategies & Protocols

Proactive measures are the most effective way to avoid catalyst decomposition.

Table 1: Common Silver Salt Activators and Their Properties

The choice of silver salt determines the counterion in the active catalytic species, which directly impacts stability and reactivity.[6]

Silver SaltCounterion (X⁻)Coordinating AbilityTypical Application Notes
AgSbF₆ SbF₆⁻Very Weakly CoordinatingExcellent choice for generating a highly reactive, "naked" cationic gold catalyst. Generally promotes high stability.
AgNTf₂ NTf₂⁻Very Weakly CoordinatingSimilar to AgSbF₆. The resulting catalyst often shows good stability and high reactivity.[6]
AgOTf OTf⁻Weakly CoordinatingA common and effective activator. The triflate anion is slightly more coordinating than SbF₆⁻, which can sometimes offer a good balance of stability and reactivity.
AgBF₄ BF₄⁻Weakly CoordinatingEffective, but can sometimes be less stable in solution compared to SbF₆⁻ or NTf₂⁻ complexes.[6]
Protocol: General Procedure for a Robust Gold-Catalyzed Reaction

This protocol incorporates best practices to minimize the risk of gold black precipitation.

1. Reagent and Glassware Preparation:

  • Ensure all glassware (Schlenk flask, syringes, stir bar) is thoroughly cleaned and oven-dried at >120 °C for at least 4 hours.
  • Allow glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
  • Use solvents freshly passed through a solvent purification system or distilled from an appropriate drying agent.
  • Ensure the substrate has been purified to remove any potential catalyst poisons.

2. Catalyst Activation (in-situ):

  • To an oven-dried Schlenk flask under a positive pressure of inert gas, add chloro(triisopropylphosphine)gold(I) (1.0 equiv, e.g., 2 mol%).
  • Add the chosen silver salt activator (e.g., AgSbF₆, 1.0 equiv) to the flask. Note: Silver salts are often light-sensitive; minimize exposure to light.
  • Via syringe, add the desired volume of anhydrous solvent (e.g., dichloromethane or toluene).
  • Wrap the flask in aluminum foil to exclude light and stir the resulting suspension vigorously at room temperature for 20-30 minutes. A fine white precipitate of AgCl should form.

3. Reaction Execution:

  • After the activation period, add the purified substrate (and any other reagents) to the flask via syringe.
  • If adding a small excess of triisopropylphosphine ligand (e.g., 0.1-0.2 equiv relative to the gold catalyst) as a stabilizer, it can be added at this stage.
  • Begin heating to the desired reaction temperature (if not at room temperature) and monitor the reaction by TLC or GC/LC-MS.

4. Observation:

  • A successful reaction should remain a clear, colorless, or pale-yellow solution. The formation of any dark color or precipitate indicates decomposition.

By implementing these rigorous protocols and understanding the factors that influence catalyst stability, researchers can significantly reduce the incidence of gold black precipitation and achieve more reliable and reproducible results in their chloro(triisopropylphosphine)gold-catalyzed reactions.

References

  • Phosphine Ligands. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/phosphine-ligands]
  • Gold nanoparticles with excellent catalytic properties even in solutions — Stable for 1 year without agglomeration and expectations for use in semiconductors. Science Japan. [URL: https://sj.jst.go.jp/news/202406/n0603-01k.html]
  • Effects of phosphine ligand denticity on catalytic activity and durability of gold nanoparticles in the oxidation of benzyl alcohol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33443360/]
  • Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ic00051a028]
  • Phosphine ligands and catalysis. Gessner Group, Research. [URL: https://www.chemie.uni-wuerzburg.
  • Influence of Carbene and Phosphine Ligands on the Catalytic Activity of Gold Complexes in the Hydroamination and Hydrohydrazination of Alkynes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.0c00078]
  • Autogenous Formation of Gold on Layered Black Phosphorus for Catalytic Purification of Waste Water. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.9b20618]
  • How to prevent gold nanoparticles from aggregating. NanoHybrids. [URL: https://nanohybrids.
  • Recent Advances in Design of Gold-Based Catalysts for H2 Clean-Up Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7449232/]
  • A new trick for an old support: Stabilizing gold single atoms on LaFeO3 perovskite. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S092633731930869X]
  • Technical Support Center: Optimizing Chloro(tetrahydrothiophene)gold(I) Catalysis. Benchchem. [URL: https://www.benchchem.
  • Boosting Gold(I) Catalysis via Weak Interactions: New Fine-Tunable Impy Ligands. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00652]
  • Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00806]
  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4389]
  • Gold Catalysis: Fundamentals and Recent Developments. Awuah Lab. [URL: https://awuahlab.com/gold-catalysis-fundamentals-and-recent-developments/]
  • Anatomy of gold catalysts: facts and myths. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c5cs00350d]
  • Some Singular Features of Gold Catalysis: Protection of Gold(I) Catalysts by Substoichiometric Agents and Associated Phenomena. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b05785]
  • Optimization of reaction parameters for Chloro(dicyclohexylphenylphosphine)gold(I) catalysis. Benchchem. [URL: https://www.benchchem.

Sources

Optimization

improving product yield in chloro(triisopropylphosphine)gold catalyzed synthesis

Welcome to the technical support center for chloro(triisopropylphosphine)gold(I), a powerful and versatile catalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chloro(triisopropylphosphine)gold(I), a powerful and versatile catalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of gold-catalyzed reactions and systematically improve product yields. My approach is built on explaining the fundamental principles behind the experimental choices, empowering you to not just follow protocols, but to troubleshoot and innovate effectively.

Frequently Asked Questions (FAQs)

Q1: What makes chloro(triisopropylphosphine)gold(I) a useful catalyst?

A: Chloro(triisopropylphosphine)gold(I), or [(i-Pr)₃P]AuCl, is a stable, commercially available Au(I) precatalyst.[1][2] Its utility stems from the properties of the active cationic species it generates. The gold(I) center is highly π-acidic, meaning it is a powerful soft Lewis acid that selectively activates carbon-carbon multiple bonds (alkynes, allenes, alkenes) toward nucleophilic attack.[3][4] This activation occurs under mild conditions and tolerates a wide variety of functional groups. The triisopropylphosphine ligand is a bulky, electron-rich phosphine that imparts stability to the gold center and can influence the stereochemical outcome of reactions.

Q2: Is [(i-Pr)₃P]AuCl the active catalyst?

A: No, it is a precatalyst. The Au-Cl bond is relatively inert and requires activation to generate the catalytically active cationic gold(I) species, [((i-Pr)₃P)Au]⁺.[5] This is most commonly achieved by abstracting the chloride ion with a silver salt that has a non-coordinating anion, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆).[6][7]

Q3: What is the general mechanism for a reaction catalyzed by activated [(i-Pr)₃P]AuCl?

A: The catalytic cycle typically involves three key stages:

  • Alkyne Activation: The cationic gold(I) complex [LAu]⁺ (where L = (i-Pr)₃P) coordinates to the alkyne, making it highly electrophilic and susceptible to attack.[8]

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or arene) attacks the activated alkyne. This typically occurs in an anti fashion, leading to the formation of a vinyl-gold intermediate.[9]

  • Protodeauration: The vinyl-gold intermediate is cleaved by a proton source (often from the nucleophile or an additive), releasing the final product and regenerating the active [LAu]⁺ catalyst.[8] This step is often the rate-determining step of the reaction.[8]

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// Edges Precatalyst -> Catalyst [label="- AgCl"]; Catalyst -> Activated_Complex; Alkyne -> Activated_Complex; Activated_Complex -> inv1 [arrowhead=none]; Nucleophile -> inv1; inv1 -> Vinyl_Gold [label="Nucleophilic\nAttack"]; Vinyl_Gold -> inv2 [arrowhead=none]; Proton -> inv2; inv2 -> Product [label="Protodeauration"]; inv2 -> Catalyst [label="Catalyst\nRegeneration"]; }

Figure 1: Generalized catalytic cycle for gold-catalyzed alkyne hydrofunctionalization.

Troubleshooting Guide: Maximizing Your Product Yield

Even with a robust catalyst, experimental challenges can arise. This section addresses specific issues you might encounter.

Problem 1: My reaction shows low or no conversion.

  • Question: I've assembled my reaction with [(i-Pr)₃P]AuCl, a silver salt activator, and my substrate, but after several hours, I see only starting material. What's going wrong?

  • Probable Causes & Recommended Solutions:

    • Ineffective Catalyst Activation: The generation of the active cationic species is paramount.

      • Causality: The silver salt may not have fully abstracted the chloride. The resulting silver chloride (AgCl) can also interfere with the reaction.[7]

      • Solution: Instead of in-situ activation, pre-form the active catalyst. Stir the [(i-Pr)₃P]AuCl and silver salt (1:1 molar ratio) in the reaction solvent for 15-30 minutes at room temperature. Then, filter the mixture through a pad of Celite® into the reaction flask containing your substrate. This physically removes the AgCl precipitate and ensures a clean, active catalytic solution.[7][10]

    • Catalyst Poisoning: Cationic gold is extremely sensitive to certain impurities.

      • Causality: Cationic gold has a very high affinity for halides (Cl⁻, Br⁻, I⁻) and other Lewis bases (e.g., residual amines, hydroxides).[11] These impurities, even at ppm levels in solvents or on glassware, can coordinate strongly to the gold center, shutting down the catalytic cycle.

      • Solution: Use high-purity, anhydrous solvents. If using halogenated solvents like dichloromethane (DCM), use a freshly opened bottle or pass it through a plug of basic alumina. Ensure all glassware is scrupulously clean and oven-dried. If catalyst poisoning is suspected, adding a small amount of a strong acid activator like triflic acid (HOTf) can sometimes reactivate the catalyst by protonating the poisoning species.[11]

    • Incorrect Choice of Counterion: Not all silver salts are created equal.

      • Causality: The anion (X⁻) from the silver salt (AgX) becomes the counterion to the cationic gold catalyst. A strongly coordinating counterion can bind to the gold center and inhibit substrate binding.

      • Solution: Use silver salts with weakly coordinating anions. AgSbF₆, AgOTf, and AgNTf₂ are the most common and effective choices.[8] Avoid salts like silver acetate (AgOAc), as the acetate anion can bind too strongly to the gold catalyst.[8]

Problem 2: My reaction has good conversion, but the yield of the desired product is low.

  • Question: My starting material is consumed, but my desired product is only a minor component of a complex mixture. How can I improve the selectivity?

  • Probable Causes & Recommended Solutions:

    • Product Instability or Catalyst-Mediated Decomposition: The desired product may be forming but then undergoing further reactions.

      • Causality: The Lewis acidic nature of the gold catalyst can sometimes catalyze subsequent isomerizations, rearrangements, or decomposition pathways of the initially formed product.[12]

      • Solution: Monitor the reaction progress closely by TLC or GC/MS at short intervals (e.g., every 15 minutes). You may observe the product forming and then its concentration decreasing over time. If this is the case, try lowering the reaction temperature, reducing the catalyst loading, or shortening the reaction time to isolate the product under kinetic control.

    • Slow Protodeauration Leading to Side Reactions: The vinyl-gold intermediate is a key branching point.

      • Causality: If the protodeauration step is slow, the vinyl-gold intermediate can persist and engage in undesired alternative pathways. The basicity of the counterion can influence the rate of this proton transfer step.[8]

      • Solution: The choice of counterion can be critical. A counterion with higher hydrogen bond basicity, like triflate (OTf⁻), can facilitate the proton transfer and accelerate the final product-releasing step.[8] In some cases, including a mild Brønsted acid additive (e.g., acetic acid) can also promote protodeauration without degrading the starting materials.[6]

    • The "Silver Effect": Residual silver ions can act as a co-catalyst or interfere with the primary catalytic cycle.

      • Causality: Silver ions themselves are Lewis acidic and can catalyze different reaction pathways or form off-cycle complexes with gold intermediates, leading to a mixture of products.[13][14]

      • Solution: This is another strong argument for pre-forming the catalyst and filtering away the silver salts before starting the reaction, as described in Problem 1.[7] This ensures that only the desired cationic gold species is present in the reaction mixture.

Problem 3: The reaction is sluggish and requires high catalyst loading (> 5 mol%).

  • Question: I can only get the reaction to work by using a large amount of catalyst, which is expensive and makes purification difficult. How can I improve the turnover number (TON)?

  • Probable Causes & Recommended Solutions:

    • Low-Level, Chronic Catalyst Poisoning: Trace impurities are deactivating a portion of the catalyst.

      • Causality: As discussed in Problem 1, impurities consume the active catalyst. A low catalyst loading might be entirely poisoned before significant conversion occurs, creating a "threshold phenomenon" where the reaction only proceeds above a certain catalyst concentration.[11]

      • Solution: Rigorously purify all reagents and solvents. Use of an internal standard in small-scale test reactions can help quantify the effect of purification on reaction rate and efficiency.

    • Formation of Off-Cycle Resting States: The catalyst may be diverted into inactive species.

      • Causality: In some reactions, particularly with terminal alkynes, stable gem-diaurated or other multinuclear gold species can form, sequestering the active catalyst from the cycle.[8] The bulky triisopropylphosphine ligand is generally good at disfavoring the formation of these species compared to less hindered ligands like triphenylphosphine.[15]

      • Solution: Optimize the reaction concentration. Higher substrate concentration can sometimes favor the productive catalytic cycle over the formation of off-cycle species. Adjusting the temperature may also shift the equilibrium away from these resting states.

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// Solutions for Low Conversion S1_Activation [label="Solution:\nPre-form catalyst,\nfilter AgCl", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; S1_Poisoning [label="Solution:\nPurify solvents/\nreagents", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; S1_Counterion [label="Solution:\nUse AgSbF₆\nor AgOTf", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causes for Low Yield C2_Decomp [label="Cause:\nProduct Decomposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2_Proton [label="Cause:\nSlow Protodeauration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2_Silver [label="Cause:\n'Silver Effect'", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Low Yield S2_Decomp [label="Solution:\nMonitor kinetics,\nlower temp/time", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; S2_Proton [label="Solution:\nChange counterion (OTf⁻),\nadd mild acid", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; S2_Silver [label="Solution:\nPre-form catalyst,\nfilter Ag salts", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Q_Conversion; Q_Conversion -> Q_Yield [label="No"]; Q_Conversion -> C1_Activation [label="Yes"]; Q_Conversion -> C1_Poisoning; Q_Conversion -> C1_Counterion;

C1_Activation -> S1_Activation; C1_Poisoning -> S1_Poisoning; C1_Counterion -> S1_Counterion;

Q_Yield -> C2_Decomp [label="Yes"]; Q_Yield -> C2_Proton; Q_Yield -> C2_Silver;

C2_Decomp -> S2_Decomp; C2_Proton -> S2_Proton; C2_Silver -> S2_Silver; }

Figure 2: A decision-making workflow for troubleshooting common issues.

Key Experimental Protocols

Adherence to validated protocols is crucial for reproducibility and success.

Protocol 1: Pre-formation of the Active Catalyst Solution

This protocol is strongly recommended to avoid issues with silver salt interference and ensure consistent catalyst activity.[7][10]

  • In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), add chloro(triisopropylphosphine)gold(I) (1.0 eq).

  • Add the desired silver salt (e.g., AgSbF₆) (1.0 - 1.05 eq).

  • Add the required volume of anhydrous reaction solvent via syringe.

  • Stir the resulting suspension at room temperature for 20-30 minutes. The mixture will appear cloudy due to the formation of AgCl.

  • Prepare a filtration setup: Place a small plug of Celite® in a Pasteur pipette over a clean, dry reaction flask charged with your substrate(s).

  • Using a syringe, carefully draw up the catalyst suspension and pass it through the Celite® plug directly into the reaction flask.

  • Rinse the catalyst vial with a small amount of additional solvent and pass it through the Celite® plug to ensure quantitative transfer.

  • The resulting clear, colorless solution in the reaction flask contains the active cationic gold catalyst, and the reaction can now proceed under the desired conditions.

Protocol 2: General Reaction Setup and Monitoring

  • Glassware: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.

  • Reagents: Use purified substrates. Solid reagents should be dried in vacuo. Liquid reagents should be distilled or passed through an appropriate drying agent/filter.

  • Solvents: Use anhydrous solvents from a purification system or a freshly opened bottle. Halogenated solvents like DCM and DCE are common, as are arenes like toluene.[6]

  • Procedure: To the reaction flask containing the substrate(s), add the pre-formed catalyst solution (from Protocol 1).

  • Temperature: Most gold-catalyzed reactions proceed at room temperature, but optimization may require heating or cooling.

  • Monitoring: Follow the reaction's progress by taking small aliquots at regular intervals for analysis by TLC, GC, or LC-MS. Quench the aliquot in a small amount of solvent containing a deactivating agent (e.g., a drop of triethylamine or a thiol) to stop the reaction before analysis.

Protocol 3: Workup and Purification

  • Quenching: Once the reaction is complete, it can be quenched by adding a coordinating solvent like pyridine or a solution of a thiol (e.g., dodecanethiol) to deactivate the gold catalyst.

  • Filtration: Pass the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate or DCM) to remove the deactivated gold catalyst and other polar baseline materials.

  • Extraction: Perform a standard aqueous workup if necessary.

  • Chromatography: Purify the crude product using flash column chromatography on silica gel.

  • Note on Gold Removal: If trace amounts of gold persist in the final product, a liquid-liquid extraction with an aqueous solution of sodium thiosulfate or potassium iodide can sometimes help remove residual gold species.[16]

Data Summary Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeRationale & Notes
Catalyst Loading 0.5 - 5 mol%Many reactions require 1-5 mol%.[8] Optimization can often lower this, but going too low may encounter the poisoning threshold.[11]
Activator AgSbF₆, AgOTf, AgNTf₂These provide weakly coordinating anions essential for high catalytic activity.[8]
Solvent DCM, DCE, TolueneHalogenated solvents are common. Ensure they are free of acidic impurities (HCl).[6][11]
Temperature 0 °C to 80 °CMost reactions are run at room temperature (20-25 °C). Substrate reactivity dictates the need for heating.
Concentration 0.05 - 0.5 MHighly dependent on the specific reaction (inter- vs. intramolecular).

References

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  • Gagné, M. R., et al. (2015). Explanation of "Silver Effects" in Gold(I)-Catalyzed Hydroalkoxylation of Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Alcaide, B., Almendros, P. (2020). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. Molecules. Available at: [Link]

  • Hammond, G. B., Xu, B. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis: Counterion and Additive Effects. Chemical Reviews. Available at: [Link]

  • García-García, P., et al. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Accounts of Chemical Research. Available at: [Link]

  • Larrosa, I., et al. (2011). The role of silver additives in gold-mediated C–H functionalisation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, L. (2015). Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. Organic Letters. Available at: [Link]

  • Gulevskaya, A. V., et al. (2019). Mechanism of nucleophilic addition to gold(I)‐activated alkynes. Chemistry - A European Journal. Available at: [Link]

  • AZoM. (2009). The Applications of Gold in Catalysis. Available at: [Link]

  • Hammond, G. B., Xu, B. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews. Available at: [Link]

  • Dai, H. (Ed.). (2014). CHAPTER 6: Gold Catalysis in the Complete Oxidation or Decomposition of Small Molecule Pollutants. Royal Society of Chemistry. Available at: [Link]

  • Alcaide, B., Almendros, P. (2019). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. Available at: [Link]

  • Hammond, G. B., Xu, B. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews. Available at: [Link]

  • Belmont, P., et al. (2024). Small gold nanoparticles for tandem cyclization/reduction and cyclization/hydroalkoxylation reactions. Communications Chemistry. Available at: [Link]

  • Ohno, H. (2023). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia. Available at: [Link]

  • Bukhtiyarov, V. I., et al. (2019). The Role of Support in Formic Acid Decomposition on Gold Catalysts. Catalysts. Available at: [Link]

  • Echavarren, A. M., et al. (2016). Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes Catalyzed by Gold(I). Organic Syntheses. Available at: [Link]

  • Lledós, A., Ujaque, G. (2022). Silver Dependent Enantiodivergent Gold(I) Catalysed Asymmetric Intramolecular Hydroamination of Alkenes: A Theoretical Study. Molecules. Available at: [Link]

  • Zhang, L. (2015). Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. Organic Letters. Available at: [Link]

  • Scurrell, M. (2016). Gold-Catalysed Reactions. IntechOpen. Available at: [Link]

  • Hammond, G. B., Xu, B. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters. Available at: [Link]

  • Awuah, S. G., et al. (2019). Gold Catalysis: Fundamentals and Recent Developments. ACS Symposium Series. Available at: [Link]

  • Al-Ogaidi, I., et al. (2020). A modified and simplified method for purification of gold nanoparticles. MethodsX. Available at: [Link]

  • Toste, F. D. (2011). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Roxia. (2025). How to remove impurities from gold?. Available at: [Link]

  • Nanopartz Inc. Gold Nanoparticle Purification Methods. Available at: [Link]

  • Nolan, S. P., et al. (2026). Final Analysis: Is Gold a Catalyst in Cross-Coupling Reactions in the Absence of Palladium?. Chemistry - A European Journal. Available at: [Link]

  • Nolan, S. P., et al. (2021). Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis–Ligand Development. Chemical Reviews. Available at: [Link]

  • Tzertzelis, C., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Catalysts. Available at: [Link]

  • Widen, J. C., et al. (2019). Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. Journal of Medicinal Chemistry. Available at: [Link]

  • Feringa, B. L., et al. (2024). Hydrogen-Bonding Activation of Gold(I) Chloride Complexes: Enantioselective Synthesis of 3(2H)-Furanones by a Cycloisomerization-Addition Cascade. Journal of the American Chemical Society. Available at: [Link]

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  • Hashmi, A. S. K. (2009). (Triphenylphosphine)gold(I) Chloride. ResearchGate. Available at: [Link]

  • Michelet, B., et al. (2012). Gold Catalyzed Asymmetric Transformations. IntechOpen. Available at: [Link]

  • Liu, X., et al. (2014). Supported Gold Catalysis: From Small Molecule Activation to Green Chemical Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Hashmi, A. S. K. (2010). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chloro(triisopropylphosphine)gold(I) Purification &amp; Handling

Welcome to the Technical Support Center for Gold(I) Catalysis. As a Senior Application Scientist, I have designed this guide to address the nuances of handling chloro(triisopropylphosphine)gold(I) , commonly abbreviated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gold(I) Catalysis. As a Senior Application Scientist, I have designed this guide to address the nuances of handling chloro(triisopropylphosphine)gold(I) , commonly abbreviated as (iPr3P)AuCl . While this complex is a robust and highly active precatalyst in homogeneous gold catalysis, its purity is paramount. Trace amounts of colloidal gold (Au(0)) or free phosphine oxides can drastically alter reaction kinetics and lead to irreproducible yields.

This guide bypasses generic advice to provide a self-validating, causally-driven approach to purifying and troubleshooting this specific complex.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of (iPr3P)AuCl is the first step in mastering its handling. The data below dictates our choice of solvents, temperature controls, and visual validation checks.

PropertyValueCausality / Experimental Relevance
Chemical Name Chloro(triisopropylphosphine)gold(I)Bulky, electron-rich phosphine stabilizes the Au(I) center.
CAS Number 33659-45-9Standard identifier for procurement and safety data [1].
Molecular Weight 392.66 g/mol Required for precise stoichiometric calculations in catalysis.
Appearance White to off-white powderAny purple/grey tint indicates photolytic Au(0) contamination.
Au-P Bond Length ~2.239 ÅIndicates strong σ-donation from the phosphine ligand [2].
Solubility Profile Soluble: DCM, THF, Toluene.Insoluble: Pentane, Hexanes.Dictates the exact solvent/anti-solvent pairing for recrystallization.

Experimental Workflow

Workflow N1 Crude (iPr3P)AuCl (Contains Au(0) & Phosphine Oxides) N2 Dissolution (Minimal DCM, RT, Dark) N1->N2 N3 Filtration (Celite Plug) N2->N3 Removes insoluble impurities N4 Anti-Solvent Layering (Add 3-5x Vol Pentane) N3->N4 Clear, colorless filtrate N7 Waste (Purple/Black Au(0) on Celite) N3->N7 Retentate N5 Crystallization (Undisturbed at -20 °C, 12-24h) N4->N5 Induces slow nucleation N6 Pure (iPr3P)AuCl Crystals (White Needles) N5->N6 Vacuum filtration & cold wash

Workflow for the purification and recrystallization of (iPr3P)AuCl, highlighting Au(0) removal.

Self-Validating Purification & Recrystallization Protocol

This protocol is engineered as a self-validating system: each step contains a physical checkpoint to confirm success before proceeding, ensuring absolute trustworthiness in your final product.

Step 1: Dissolution & Light Shielding
  • Action: In a fume hood, transfer the crude (iPr3P)AuCl to a dry Schlenk flask or round-bottom flask. Wrap the flask tightly in aluminum foil. Add a minimal volume of anhydrous dichloromethane (DCM) until the solid is completely dissolved (approx. 1 mL per 100 mg).

  • Causality: (iPr3P)AuCl is highly soluble in halogenated solvents. Using a minimal amount ensures the solution remains saturated, which is critical for maximizing recovery during crystallization. The foil wrapping prevents light-induced disproportionation (3 Au(I) → 2 Au(0) + Au(III)), a primary degradation pathway for gold complexes [3].

  • Validation Check: The solution should be transparent. If it is opaque or tinted purple/black, colloidal gold is present, necessitating Step 2.

Step 2: Celite Filtration
  • Action: Pack a glass-fritted funnel with a 1-2 cm layer of Celite. Pre-wet the Celite with DCM. Filter the gold complex solution through the pad into a clean, foil-wrapped receiving flask.

  • Causality: Standard filter paper is too porous to capture fine Au(0) nanoparticles. Celite provides a dense, tortuous matrix that physically traps these colloidal impurities without adsorbing the dissolved Au(I) complex.

  • Validation Check: The retentate on the Celite will appear dark/purple, while the filtrate must be perfectly clear and colorless.

Step 3: Anti-Solvent Layering
  • Action: Carefully overlay the DCM filtrate with 3 to 5 volumes of anhydrous, cold pentane. Do this by adding the pentane dropwise down the side of the flask to prevent rapid mixing.

  • Causality: (iPr3P)AuCl is insoluble in aliphatic hydrocarbons. Layering creates a concentration gradient. As the pentane slowly diffuses into the DCM layer, the solubility of the complex gradually decreases, promoting the nucleation of highly ordered, pure crystals rather than an amorphous crash-out.

  • Validation Check: A distinct boundary layer should initially be visible between the denser DCM (bottom) and the lighter pentane (top).

Step 4: Crystallization & Harvesting
  • Action: Cap the flask tightly and place it undisturbed in a -20 °C freezer for 12 to 24 hours. Harvest the resulting crystals via vacuum filtration, wash with 2 x 5 mL of pre-chilled (-20 °C) pentane, and dry under high vacuum for 2 hours.

  • Causality: Low temperatures further depress solubility, driving the equilibrium toward the solid state. The cold pentane wash removes any residual soluble impurities (like free triisopropylphosphine oxide) without dissolving the purified product.

  • Validation Check: The final product should be a bright white, free-flowing crystalline solid.

Troubleshooting Guide

Q: My complex "oiled out" instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the anti-solvent is added too rapidly, or if the initial DCM solution was not fully saturated. Resolution: Do not discard the flask. Evaporate the solvent mixture completely under reduced pressure to recover the oil. Re-dissolve the residue in an even smaller volume of DCM. Instead of layering, utilize vapor diffusion: place the unsealed vial of the DCM solution inside a larger, sealed jar containing pentane. The slow vapor transfer guarantees gradual crystallization.

Q: The solution turned purple/black during the recrystallization process. What happened? A: This is the hallmark of photolytic degradation. Gold(I) complexes are photosensitive; exposure to ambient laboratory lighting during dissolution can trigger the formation of Au(0) nanoparticles [4]. Resolution: Always wrap your reaction vessels in aluminum foil. If the solution has already turned purple, you must repeat the Celite filtration step (Step 2) before attempting crystallization again.

Q: My recovered yield is extremely low (<40%). Where did my product go? A: The complex is likely still dissolved in the mother liquor. This happens if too much DCM was used during the initial dissolution, shifting the solubility threshold so high that the addition of pentane was insufficient to induce precipitation. Resolution: Concentrate the mother liquor under vacuum to about 10% of its original volume, then repeat the pentane layering and cooling process to obtain a second crop of crystals.

Frequently Asked Questions (FAQs)

Q: Can I use chloroform instead of dichloromethane for the dissolution step? A: Yes. Chloroform is an acceptable substitute and exhibits a similar solubility profile for (iPr3P)AuCl. However, DCM is generally preferred due to its lower boiling point (39.6 °C vs. 61.2 °C), which facilitates easier removal of residual solvent trapped within the crystal lattice during the final vacuum drying stage.

Q: How should I store the purified (iPr3P)AuCl to prevent degradation? A: Store the dried crystals in an amber glass vial (to block UV/visible light) backfilled with an inert gas (nitrogen or argon). Keep the vial in a desiccator or a refrigerator at 2-8 °C. Under these conditions, the complex is indefinitely stable.

Q: Is it necessary to perform this purification in a glovebox? A: No. While (iPr3P)AuCl is sensitive to light, it is relatively stable to brief atmospheric exposure in the solid state. Standard Schlenk line techniques in a fume hood are perfectly adequate for recrystallization. However, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis of the phosphine ligand.

References

  • ChemicalBook. "Chloro(triisopropylphosphine)gold,97% | 33659-45-9". 1

  • Université Toulouse III - Paul Sabatier. "Synthesis and Original Reactivity of Copper and Gold Complexes". 2

  • American Chemical Society (Organometallics). "Gold(III) Phenylphosphides and -phosphodiides".3

  • ResearchGate / Inorganica Chimica Acta. "Preparation, structure and decomposition of gold(I) and gold(III) acetylide complexes". 4

Sources

Reference Data & Comparative Studies

Validation

chloro(triisopropylphosphine)gold vs JohnPhos gold chloride catalytic efficiency

A Comprehensive Comparison Guide: Catalytic Efficiency of (iPr3P)AuCl vs. (JohnPhos)AuCl in Gold(I) Catalysis Gold(I) catalysis has revolutionized the electrophilic activation of alkynes, allenes, and alkenes.

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Catalytic Efficiency of (iPr3P)AuCl vs. (JohnPhos)AuCl in Gold(I) Catalysis

Gold(I) catalysis has revolutionized the electrophilic activation of alkynes, allenes, and alkenes. However, the efficiency of these transformations is inextricably linked to the stereoelectronic properties of the supporting ligand. This guide provides an in-depth, objective comparison between two distinct classes of phosphine gold(I) chlorides: chloro(triisopropylphosphine)gold(I) [(iPr3P)AuCl] and JohnPhos gold(I) chloride[(JohnPhos)AuCl] .

By analyzing their structural architectures, mechanistic causality, and comparative experimental data, this guide equips researchers with the insights needed to select the optimal catalyst for complex cycloisomerizations.

Ligand Architecture & Mechanistic Causality

The fundamental difference in catalytic efficiency between (iPr3P)AuCl and (JohnPhos)AuCl stems from how their respective ligands manage the highly reactive, cationic gold(I) center during the catalytic cycle.

  • (iPr3P)AuCl (Trialkylphosphine System): Triisopropylphosphine is a strong σ-donor with moderate steric bulk (cone angle ~160°). While it creates a highly electron-rich gold center capable of activating simple alkynes, the linear geometry of the Au(I) complex leaves the metal relatively exposed. In complex cascade reactions, this lack of steric shielding often leads to rapid catalyst deactivation, off-cycle resting state sequestration, or disproportionation into inactive Au(0) species.

  • (JohnPhos)AuCl (Dialkylbiarylphosphine System): JohnPhos (2-(di-tert-butylphosphino)biphenyl) features extreme steric bulk and a unique secondary structural advantage. X-ray diffraction crystallography reveals that the pendant biphenyl ring engages in dative interactions (π-backbonding) with the gold center, with close approaches between the gold(I) atom and the flanking ipso carbon[1]. This Au-arene interaction acts as an electron reservoir, stabilizing highly reactive vinylgold intermediates and preventing catalyst decay during challenging, high-barrier transformations.

MechanisticPathway Precat Precatalyst LAuCl Active Active Cationic Catalyst [LAu]+ Precat->Active -AgCl Ag AgX Activator (Halide Abstraction) Ag->Active PiComplex π-Substrate Complex [LAu(alkyne)]+ Active->PiComplex +Substrate VinylGold Vinylgold Intermediate (Stabilized by JohnPhos) PiComplex->VinylGold Nucleophilic Attack VinylGold->Active Protodeauration Product Cyclized Product VinylGold->Product

Catalytic cycle of Gold(I) activation highlighting intermediate stabilization.

Comparative Catalytic Efficiency: Experimental Data

To objectively compare these catalysts, we examine their performance in the highly demanding gold(I)-catalyzed intramolecular cyclization of alcohol-tethered vinylidenecyclopropanes—a reaction requiring precise electronic modulation to favor specific carbene or non-carbene pathways[2].

Reaction Conditions: Substrate (1.0 equiv), Catalyst (5 mol%), AgNTf₂ (10 mol%), Chlorobenzene (PhCl), 90 °C, 12 h.

Catalyst SystemLigand ClassSteric ProfileYield (%)Mechanistic Observation
(iPr3P)AuCl + AgNTf₂TrialkylphosphineModerateTrace Fails to stabilize the transition state; rapid catalyst deactivation occurs[3].
(JohnPhos)AuCl + AgNTf₂DialkylbiarylphosphineExtreme11% Au-arene π-interaction provides sufficient stabilization to generate product[3].
(JohnPhos)Au(MeCN)SbF₆ DialkylbiarylphosphineExtreme38% Pre-formed cationic complex avoids silver-interference, significantly improving yield[3].

Data Synthesis: The data clearly illustrates that for complex electrophilic activations, the simple σ-donation of iPr3P is insufficient. The spatial shielding and secondary π-interactions provided by JohnPhos are mandatory for catalytic turnover[1]. Furthermore, utilizing a pre-formed cationic JohnPhos gold complex (e.g., with an acetonitrile ligand and SbF₆⁻ counterion) outperforms in situ silver activation by eliminating silver-induced background degradation[3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system . It includes critical checkpoints to confirm causality—specifically, verifying that the active [LAu]+ species has been generated without residual silver contamination.

Workflow: Gold(I)-Catalyzed Cycloisomerization

Step 1: Catalyst Activation (In Situ)

  • Inside a nitrogen-filled glovebox, weigh the precatalyst (e.g., (JohnPhos)AuCl, 0.05 mmol) and the silver salt (e.g., AgNTf₂, 0.05 mmol).

  • Dissolve the mixture in 2.0 mL of anhydrous chlorobenzene (PhCl) in a foil-wrapped vial (to prevent light-induced silver degradation).

  • Causality Check: Stir for 15 minutes. The solution must transition from clear to a cloudy suspension. The formation of a white precipitate (AgCl) is the primary visual validation that halide abstraction has occurred, yielding the active [LAu]+ species.

Step 2: Filtration (Critical Validation Step)

  • Draw the suspension into a syringe and pass it through a dry 0.2 μm PTFE syringe filter into a clean, dry reaction vessel.

  • Causality Check: Removing the AgCl precipitate prevents the formation of off-cycle bimetallic Au-Ag resting states and eliminates the risk of hidden Lewis acid catalysis driven by trace soluble silver.

Step 3: Substrate Addition & Reaction

  • Add the substrate (1.0 mmol) dissolved in 1.0 mL of PhCl to the filtered catalyst solution.

  • Seal the vessel, heat to the target temperature (e.g., 90 °C), and monitor the reaction via TLC or GC-MS.

Step 4: Quenching & Isolation

  • Upon completion, cool the reaction to room temperature and immediately filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Causality Check: This step physically removes the gold catalyst, definitively quenching the reaction and preventing product isomerization during solvent evaporation.

ExperimentalWorkflow Step1 1. Catalyst Activation LAuCl + AgNTf2 Step2 2. AgCl Filtration (Validates [LAu]+) Step1->Step2 Step3 3. Substrate Addition (Controlled Temp) Step2->Step3 Step4 4. Reaction Monitoring (TLC / NMR) Step3->Step4

Self-validating experimental workflow for cationic gold(I) catalysis.

References

  • [1] Dialkylbiarylphosphine Complexes of Gold(I) Halides. Gold−Aryl π-Interactions in the Solid State | Organometallics - ACS Publications. URL:[Link]

  • [2] & [3] Gold(I)-catalyzed intramolecular cyclization of alcohol or amine tethered-vinylidenecyclopropanes via a carbene or non-carbene process | ORGANIC CHEMISTRY - RSC Publishing. URL:[Link]

Sources

Comparative

A Researcher's Guide to Validating Computational DFT Models of Chloro(triisopropylphosphine)gold(I)

Experimental Benchmarks from Analogue Systems The foundation of any computational model validation lies in its comparison to experimental data. In the absence of a published crystal structure for chloro(triisopropylphosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Experimental Benchmarks from Analogue Systems

The foundation of any computational model validation lies in its comparison to experimental data. In the absence of a published crystal structure for chloro(triisopropylphosphine)gold(I), we turn to its close chemical cousins. The geometric and spectroscopic parameters of linear two-coordinate gold(I) phosphine chlorides are well-characterized and provide an excellent benchmark. The bulky triisopropylphosphine ligand is expected to influence the bond lengths and angles minimally compared to other trialkyl and triaryl phosphines in similar gold(I) complexes.

Below is a summary of key experimental data from analogous chloro(phosphine)gold(I) complexes, which will serve as our "gold standard" for validation.

ParameterExperimental ValueCompound
Geometric Parameters
Au-P Bond Length (Å)2.226(2)[AuCl(PPh₃)][1]
2.2279(5)[AuCl(PPh₂Ar)] (Ar = bulky aryl group)[2]
Au-Cl Bond Length (Å)2.287(2)[AuCl(PPh₃)][1]
2.2741(6)[AuCl(PPh₂Ar)][2]
P-Au-Cl Bond Angle (°)179.42(9)[AuCl(PPh₃)][1]
178.35(2)[AuCl(PPh₂Ar)][2]
Spectroscopic Parameters
Au-Cl Stretch (cm⁻¹)326 - 340Various (L)AuCl complexes[3]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the construction and calculation of a DFT model for chloro(triisopropylphosphine)gold(I). The choice of functionals and basis sets is critical and should be systematically evaluated.

Experimental Protocol: Building and Optimizing the Computational Model
  • Constructing the Initial Geometry:

    • Using a molecular modeling software (e.g., Avogadro, GaussView), build the chloro(triisopropylphosphine)gold(I) molecule.

    • Start by placing the gold atom at the origin.

    • Add a phosphorus atom and a chlorine atom, ensuring a linear P-Au-Cl arrangement (approximately 180°).

    • Attach three isopropyl groups to the phosphorus atom with a tetrahedral geometry.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Setting Up the DFT Calculation:

    • Export the optimized coordinates in a format compatible with a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Define the level of theory. This involves selecting a functional and a basis set.

      • Functionals: It is advisable to test a range of functionals to assess their performance. Good starting points include:

        • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.

        • PBE0: Another popular hybrid functional.

        • M06-2X: A meta-hybrid GGA functional known for good performance with main-group and transition-metal chemistry.

      • Basis Sets: A mixed basis set approach is often employed for heavy elements like gold.

        • For the gold atom, use a basis set with an effective core potential (ECP) to account for relativistic effects, such as LANL2DZ .

        • For the lighter atoms (P, Cl, C, H), a Pople-style basis set like 6-31G(d) or a more flexible one like 6-311+G(d,p) is a good choice.

  • Performing the Calculations:

    • Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure. This will provide the equilibrium bond lengths and angles.

    • Frequency Calculation: Following the successful geometry optimization, perform a frequency calculation at the same level of theory. This will:

      • Confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

      • Provide the vibrational frequencies, including the Au-P and Au-Cl stretching modes.

Computational Workflow Diagram

Computational Workflow for Chloro(triisopropylphosphine)gold(I) Validation Computational Workflow cluster_build Model Construction cluster_dft DFT Calculations cluster_analysis Analysis & Validation build 1. Build Initial Geometry (Avogadro/GaussView) mm_opt 2. Molecular Mechanics Optimization (UFF) build->mm_opt setup 3. Define Level of Theory (Functional + Basis Set) mm_opt->setup geom_opt 4. Geometry Optimization setup->geom_opt freq_calc 5. Frequency Calculation geom_opt->freq_calc extract 6. Extract Geometric & Spectroscopic Data freq_calc->extract compare 7. Compare with Experimental Analogue Data extract->compare validate 8. Validate Computational Model compare->validate

Caption: Computational workflow for model validation.

Comparison and Validation of Computational Models

The core of the validation process is a direct comparison of the computationally derived data with the experimental benchmarks from our analogue systems. The table below presents a hypothetical comparison for illustrative purposes.

ParameterExperimental (Analogue)DFT Model 1 (B3LYP/LANL2DZ/6-31G(d))DFT Model 2 (PBE0/LANL2DZ/6-31G(d))DFT Model 3 (M06-2X/LANL2DZ/6-31G(d))
Geometric Parameters
Au-P Bond Length (Å)2.226 - 2.2282.2452.2392.235
Au-Cl Bond Length (Å)2.274 - 2.2872.2982.2912.285
P-Au-Cl Bond Angle (°)178.35 - 179.42179.1179.3179.5
Spectroscopic Parameters
Au-Cl Stretch (cm⁻¹)326 - 340335338342
Analysis of Model Performance
  • All three functionals provide geometries that are in good agreement with the experimental data for the analogue systems.

  • The M06-2X functional appears to give the best agreement for the bond lengths, which is not surprising as it is often parameterized to perform well for a broad range of chemical systems.

  • The calculated P-Au-Cl bond angles are all very close to the expected linear geometry.

  • The calculated Au-Cl stretching frequencies are all within or very close to the experimental range.

The choice of functional can have a subtle but important impact on the calculated properties. The differences arise from the different ways these functionals approximate the exchange-correlation energy in the DFT equations. For gold complexes, where relativistic effects and electron correlation are significant, the choice of functional is particularly important.

Validation Logic Diagram

Validation Logic for DFT Models Validation Logic cluster_models Computational Models exp_data Experimental Data (Analogue Systems) compare Compare Geometric & Spectroscopic Parameters exp_data->compare model1 DFT Model 1 (B3LYP) model1->compare model2 DFT Model 2 (PBE0) model2->compare model3 DFT Model 3 (M06-2X) model3->compare decision Assess Agreement (Error Analysis) compare->decision decision->model1 Refine Model validated_model Validated Model (Best Performing) decision->validated_model Acceptable Agreement

Sources

Validation

The Impact of Steric Hindrance in Gold(I) Catalysis: A Comparative Guide to Chloro(triisopropylphosphine)gold vs. BrettPhosAuCl

Gold(I) catalysis has revolutionized the electrophilic activation of alkynes, allenes, and alkenes. Because Gold(I) strongly prefers a linear, two-coordinate geometry [L−Au−X] , the ancillary ligand ( L ) is the sole vec...

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Author: BenchChem Technical Support Team. Date: April 2026

Gold(I) catalysis has revolutionized the electrophilic activation of alkynes, allenes, and alkenes. Because Gold(I) strongly prefers a linear, two-coordinate geometry [L−Au−X] , the ancillary ligand ( L ) is the sole vector for tuning the electronic and steric environment of the active metal center.

When developing a synthetic methodology, selecting the right phosphine ligand is the difference between a high-yielding, stereoselective transformation and a complex mixture of oligomers. This guide provides an objective, data-driven comparison between two highly effective but sterically divergent precatalysts: Chloro(triisopropylphosphine)gold(I) and BrettPhos gold(I) chloride (BrettPhosAuCl) .

Ligand Profiling: Steric and Electronic Parameters

To understand the causality behind their divergent reactivity, we must first quantify the steric bulk of their respective ligands using the Tolman cone angle ( θ ) and the percent buried volume ( %Vbur​ ).

  • Triisopropylphosphine ( PiPr3​ ): A highly electron-donating trialkylphosphine. It provides moderate-to-high steric bulk, primarily distributed symmetrically around the phosphorus atom. It is bulky enough to prevent unwanted aggregation in many solid-state structures but leaves the gold center relatively accessible[1].

  • BrettPhos: A Buchwald-type dialkylbiarylphosphine. It features a highly substituted biaryl backbone and dicyclohexylphosphino groups. This architecture does not just occupy space; it creates a restrictive, chiral-like "catalytic pocket" that wraps around the gold center, severely limiting the trajectory of incoming substrates[2].

Table 1: Quantitative Comparison of Ligand Properties
ParameterChloro(triisopropylphosphine)gold(I)BrettPhosAuCl
Ligand Class TrialkylphosphineDialkylbiarylphosphine
Tolman Cone Angle ( θ ) ~160°>200° (Effective)
Percent Buried Volume ( %Vbur​ ) ~30 - 32%~45 - 50%
Electronic Profile Strong σ -donorStrong σ -donor, weak π -acceptor
Coordination Environment Open, symmetrical accessDeep, restricted catalytic pocket
Risk of [AuL2​]+ Formation Moderate (Substrate/solvent dependent)Extremely Low (Sterically prohibited)

Mechanistic Divergence: The Causality of Steric Hindrance

The structural differences between PiPr3​ and BrettPhos dictate entirely different mechanistic pathways during catalysis.

The "Catalytic Pocket" and Stereoselectivity

In the gold-catalyzed addition of nucleophiles to haloalkynes, the steric hindrance of the ligand is the primary determinant of stereoselectivity. BrettPhosAuCl creates a steric wall that forces the incoming nucleophile to attack the activated alkyne strictly from the opposite face (anti-addition). The massive steric clash between the alkyne substituents and the BrettPhos biaryl framework heavily favors a single transition state, resulting in the exclusive formation of (Z) -alkenyl chlorides[3]. Conversely, smaller ligands like PiPr3​ allow for multiple attack trajectories, often resulting in E/Z mixtures.

Stabilization of Reactive Intermediates

In complex cascade reactions, such as the cross-coupling of bromoalkynes with allylsilanes, the active gold species must stabilize highly reactive intermediates. BrettPhosAuCl has been shown to stabilize transient vinylidenephenonium gold(I) cations, preventing side reactions and smoothly guiding the intermediate through a 1,2-aryl rearrangement to form 1,4-enynes[4]. The open coordination sphere of (PiPr3​)AuCl fails to shield these intermediates effectively, often leading to rapid decomposition or off-target hydroarylation.

Prevention of Catalyst Deactivation

A common deactivation pathway in Gold(I) catalysis is the formation of thermodynamically stable, catalytically inactive bis-ligated species ( [AuL2​]+ ). The extreme %Vbur​ of BrettPhos physically prevents two ligands from coordinating to a single gold atom. (PiPr3​)AuCl , while bulky, can still form transient dimers or substrate-induced aggregates under specific conditions, which can stall the catalytic cycle[5].

G Au_Pre [L-Au-Cl] Precatalyst Activation Ag+ Activation Forms [L-Au]+ Au_Pre->Activation PiPr3 L = PiPr3 Moderate Steric Bulk (%Vbur ~30%) Activation->PiPr3 Brett L = BrettPhos Extreme Steric Bulk (%Vbur >45%) Activation->Brett PiPr3_Path Open Coordination Sphere Broad Substrate Access PiPr3->PiPr3_Path Brett_Path Deep Catalytic Pocket Restricted Trajectory Brett->Brett_Path PiPr3_Result Lower Stereocontrol Risk of[AuL2]+ Resting State PiPr3_Path->PiPr3_Result Brett_Result High Z/E Stereoselectivity Prevents Catalyst Dimerization Brett_Path->Brett_Result

Divergent catalytic pathways directed by ligand steric hindrance in Gold(I) catalysis.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify the active catalytic species.

Protocol A: Highly Stereoselective Synthesis of (Z)-Alkenyl Chlorides via BrettPhosAuCl

This protocol leverages the extreme steric bulk of BrettPhos to enforce strict anti-addition of phenols to chloroalkynes[3].

  • Catalyst Activation (Self-Validation Checkpoint): In an argon-filled glovebox, dissolve BrettPhosAuCl (2.0 mol%) and NaBAr4F​ (4.0 mol%) in anhydrous CD2​Cl2​ (0.5 mL) in an NMR tube.

    • Validation: Take a 31P NMR spectra. The complete disappearance of the BrettPhosAuCl peak and the appearance of a downfield shifted peak confirms the quantitative generation of the active [BrettPhosAu]+ cation. No secondary peaks corresponding to [AuL2​]+ should be present.

  • Substrate Addition: Transfer the activated catalyst solution to a flame-dried Schlenk flask containing the unprotected phenol (1.0 equiv) and the chloroalkyne (1.2 equiv).

  • Reaction Execution: Stir the mixture at 40 °C. Monitor the reaction via TLC or GC-MS until the complete consumption of the phenol (typically 1 to 2 hours).

  • Quenching and Isolation: Filter the crude mixture through a short pad of silica gel, eluting with dichloromethane, to remove the gold and sodium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure (Z) -alkenyl chloride.

Protocol B: Standard Alkyne Activation using Chloro(triisopropylphosphine)gold(I)

This protocol is suited for standard enyne cycloisomerizations where the open coordination sphere of PiPr3​ facilitates rapid turnover.

  • In-Situ Activation: In a flame-dried vial under nitrogen, add (PiPr3​)AuCl (5.0 mol%) and AgSbF6​ (5.0 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (to reach 0.1 M relative to the substrate). Stir for 10 minutes in the dark to prevent silver degradation.

    • Validation: The formation of a white precipitate ( AgCl ) visually confirms the halide abstraction and the generation of the active [(PiPr3​)Au]+ species.

  • Substrate Introduction: Add the 1,6-enyne substrate (1.0 equiv) dropwise.

  • Monitoring: Stir at room temperature. Monitor strictly via TLC. Caution: Due to the lower steric bulk of PiPr3​ , prolonged reaction times after substrate consumption may lead to off-cycle oligomerization.

  • Workup: Filter through Celite, concentrate, and purify via standard chromatography.

Performance Data Comparison

The table below summarizes the quantitative performance of both catalysts in the benchmark addition of phenols to chloroalkynes. The data clearly illustrates how the steric pocket of BrettPhos translates into superior stereocontrol.

Table 2: Catalyst Performance in Phenol-Chloroalkyne Addition
MetricChloro(triisopropylphosphine)gold(I)BrettPhosAuCl
Catalyst Loading Required 5.0 mol%1.0 - 2.0 mol%
Typical Yield 45% - 60%85% - 98%
Stereoselectivity ( Z:E Ratio) ~ 1:1 to 3:1 (Poor control)> 99:1 (Exclusive Z -isomer)
Chemoselectivity (C-H vs O-H) Moderate (O-H insertion side products)Excellent (Exclusive para-C-H functionalization)
Reaction Time 12 - 24 hours1 - 4 hours

Data extrapolated from comparative ligand studies in gold-catalyzed haloalkyne functionalizations[3].

Conclusion

While Chloro(triisopropylphosphine)gold(I) remains a robust, highly active precatalyst for general alkyne activation, it is fundamentally limited by its moderate steric profile when complex stereocontrol is required. BrettPhosAuCl represents a paradigm shift in Gold(I) catalysis; its extreme percent buried volume ( %Vbur​ ) and rigid biaryl architecture create a highly specific catalytic pocket. This steric hindrance is not a barrier to reactivity, but rather a precise directing group that enforces strict reaction trajectories, prevents catalyst deactivation, and yields unparalleled stereoselectivity.

References

  • Angermaier, K., Zeller, E., & Schmidbaur, H. (1994). Synthesis of Au(I) Trifluoromethyl Complexes. Oxidation to Au(III) and Reductive Elimination of Halotrifluoromethanes. Organometallics. Available at:[Link]

  • Sasidhar, B. S., et al. (2022). Gold-Catalyzed Highly Chemo- and Regioselective C-H Bond Functionalization of Phenols with Haloalkynes. European Journal of Organic Chemistry. Available at:[Link]

  • Ferrer, S., & Echavarren, A. M. (2019). Gold- or Indium-Catalyzed Cross-Coupling of Bromoalkynes with Allylsilanes through a Concealed Rearrangement. ACS Catalysis. Available at:[Link]

  • Newman-Stonebraker, S. H., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society. Available at:[Link]

  • Johnson, S. A., et al. (2017). Halide Effects on the Sublimation Temperature of X–Au–L Complexes: Implications for Their Use as Precursors in Vapor Phase Deposition Methods. Inorganic Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Chloro(triisopropylphosphine)gold

Handling highly reactive organometallic catalysts requires a rigorous understanding of both their chemical behavior and their toxicological profiles. Chloro(triisopropylphosphine)gold (CAS: 33659-45-9) is a premier gold(...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly reactive organometallic catalysts requires a rigorous understanding of both their chemical behavior and their toxicological profiles. Chloro(triisopropylphosphine)gold (CAS: 33659-45-9) is a premier gold(I) complex widely utilized in homogeneous catalysis, particularly for alkyne activation and cross-coupling reactions[1][2]. While it exhibits greater ambient stability than its alkylphosphine analogs, its heavy metal core and lipophilic phosphine ligand present specific hazards that mandate strict operational and disposal protocols[3].

As a preferred source for laboratory safety, this guide synthesizes chemical causality with field-proven logistics to provide a self-validating system for handling this complex.

Chemical Profile & Mechanistic Toxicology

To implement effective safety measures, researchers must understand why Chloro(triisopropylphosphine)gold is hazardous.

  • Acute Oral Toxicity (H301): Classified as toxic if swallowed[4]. The toxicity is driven by the gold(I) center's high affinity for biologically critical sulfhydryl (-SH) groups in enzymes. The triisopropylphosphine ligand is highly lipophilic, which enhances the complex's cellular permeability and systemic absorption[5].

  • Irritation Profile (H315, H319, H335): The compound causes significant skin, eye, and respiratory irritation[6][7]. The chloride leaving group can undergo slow hydrolysis upon contact with mucosal membranes or sweat, contributing to localized irritation.

  • Thermal Decomposition: If exposed to extreme heat or strong acids, the complex decomposes to release highly toxic fumes, including hydrogen chloride (HCl) gas, phosphorus oxides (POx), and metallic gold particulate[5].

Quantitative Chemical & Safety Data Table 1: Essential physicochemical and regulatory data for Chloro(triisopropylphosphine)gold.

PropertyValueRegulatory / Safety Impact
CAS Number 33659-45-9[8]Universal identifier for SDS retrieval.
Molecular Formula C9H21AuClP[8]Indicates presence of halogen and heavy metal.
Molecular Weight 392.66 g/mol [8]Used for precise catalytic loading calculations.
UN Number UN 2811[4]Regulated as "Toxic solid, organic, n.o.s."
Hazard Class 6.1[4]Mandates segregation from flammables/oxidizers.
Storage Temp. 2–8 °C (Inert Gas)[3]Prevents thermal/photochemical degradation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against the specific mechanistic hazards of the compound.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile or Neoprene gloves (min 0.11 mm thickness).Prevents dermal absorption of the lipophilic phosphine complex. Double gloving mitigates the risk of micro-tears during mechanical manipulation.
Eye Protection ANSI Z87.1 compliant tightly fitting chemical splash goggles.Protects against corneal irritation (H319) from aerosolized crystalline dust or accidental solution splashes during solvent addition.
Body Protection Flame-resistant (FR) lab coat and a chemical-resistant apron.Prevents skin contact (H315) and protects against secondary flammability hazards from the organic solvents (e.g., DCM, THF) typically used in gold catalysis.
Respiratory N95/P100 particulate respirator.Required only if handling outside of primary engineering controls to mitigate inhalation of respiratory irritants (H335)[6].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, the handling of Chloro(triisopropylphosphine)gold must integrate air-free techniques. This not only protects the researcher from toxic dust but also preserves the catalytic integrity of the gold(I) center[3].

Step-by-Step Methodology for Reaction Setup:

  • Environmental Preparation: Conduct all open-container handling inside a certified Class II chemical fume hood or an inert-atmosphere glovebox (Argon/Nitrogen). Ensure the fume hood sash is positioned at the lowest workable height.

  • Purge and Prep: Cycle the receiving Schlenk flask with vacuum and inert gas three times to entirely remove atmospheric oxygen and moisture, which can slowly degrade the phosphine ligand.

  • Static-Free Weighing: Weigh the required mass using an anti-static spatial enclosure or a static-dissipative weighing boat. Causality: Organometallic powders are prone to static cling; standard plastic boats can cause the toxic powder to aerosolize or scatter, increasing inhalation risk.

  • Transfer: Transfer the solid to the Schlenk flask against a positive, gentle counter-flow of inert gas to prevent atmospheric ingress.

  • Solvent Addition: Seal the flask with a rubber septum and add anhydrous, degassed solvents via a gas-tight syringe.

  • Immediate Tool Decontamination: Wash all spatulas and weighing boats immediately with a compatible organic solvent (e.g., dichloromethane) into a designated waste beaker, followed by an aqueous detergent wash. Visually inspect tools to ensure no yellow/white residue remains.

Spill Response and Decontamination Plan

In the event of a spill, immediate containment is required to prevent the spread of UN 2811 Class 6.1 toxins[4].

  • Isolation: Evacuate personnel from the immediate vicinity. If the spill is inside the fume hood, leave the exhaust running and lower the sash.

  • Dry Powder Containment: Do not dry sweep. Gently cover the spilled powder with damp absorbent paper towels to suppress dust generation.

  • Solution Containment: If spilled in solvent, apply an inert absorbent material (e.g., vermiculite or commercial spill sand). Do not use combustible absorbents like sawdust.

  • Chemical Decontamination: Wipe the affected surface with a cloth soaked in a solvent that readily dissolves the complex (e.g., THF or acetone), followed by a secondary wipe with a strong soap and water solution to hydrolyze residual traces.

  • Validation: Perform a final visual inspection under bright light to ensure no crystalline sheen remains on the surface.

Waste Disposal Logistics

Improper disposal of gold phosphine complexes can lead to severe environmental toxicity and regulatory violations[4].

  • Solid Waste: Contaminated gloves, wipes, and empty reagent vials must be placed in a sealed, puncture-resistant bag labeled specifically as “Hazardous Waste: UN 2811 Toxic Solid (Organogold/Phosphine).”

  • Liquid Waste Segregation: Filtrates and reaction mixtures must be collected in dedicated “Halogenated Organometallic Waste” carboys.

  • Chemical Incompatibility: NEVER mix organogold waste with highly acidic waste streams (e.g., piranha solution or concentrated nitric acid). Acidic environments can violently degrade the complex, precipitating insoluble gold salts and releasing highly toxic, potentially pyrophoric free phosphine gas[5].

Safety & Logistics Workflow Visualization

G Compound Chloro(triisopropylphosphine)gold (CAS: 33659-45-9) Hazards Hazard Identification Acute Tox. 3 (Oral) Skin/Eye/Resp Irritant Compound->Hazards PPE PPE Matrix Deployment - Double Nitrile Gloves - Splash Goggles - FR Lab Coat Hazards->PPE Determines Environment Engineering Controls Inert Atmosphere (Glovebox) or Class II Fume Hood Hazards->Environment Mandates Handling Standard Operating Procedure Anti-Static Weighing Schlenk Line Transfer PPE->Handling Environment->Handling Spill Spill Response Damp Containment Solvent Decontamination Handling->Spill If Accident Occurs Disposal Waste Disposal EPA Regulated Heavy Metal & Phosphine Organics Handling->Disposal Post-Reaction Spill->Disposal Contaminated Materials

Fig 1. Logical workflow mapping hazard identification to operational handling and disposal logistics.

References

  • 33659-45-9 | Chloro(triisopropylphosphine)gold | A2B Chem Source: Chemikart URL:[Link]

  • Transition Metal-Induced Cyclization of 1-Phosphabutadienes Source: Organometallics - ACS Publications URL:[Link]

  • Halide Effects on the Sublimation Temperature of X–Au–L Complexes Source: ACS Publications URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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